Hdac6-IN-28
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H16FN3O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28) |
InChI Key |
SHYUUGNJOFHMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of HDAC6 Inhibitors: A Technical Guide for Researchers
Disclaimer: No specific information was found for a compound designated "Hdac6-IN-28" in the available scientific literature. This guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase 6 (HDAC6) inhibitors, which would be the framework for understanding a novel inhibitor targeting HDAC6.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1][2] It is distinguished by its two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[1][3] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][4] This cytoplasmic localization and unique substrate profile make HDAC6 a compelling therapeutic target for a range of diseases, including cancer and neurological disorders.[1][5]
HDAC6 inhibitors are a class of small molecules that block the deacetylase activity of the HDAC6 enzyme.[4] By inhibiting HDAC6, these compounds lead to the hyperacetylation of its substrate proteins, thereby modulating various cellular pathways.[6] This guide delves into the core mechanisms of action of HDAC6 inhibitors, supported by quantitative data from representative compounds, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Core Mechanism of Action
The primary mechanism of action for HDAC6 inhibitors is the binding to the zinc ion within the catalytic domain of the HDAC6 enzyme.[4][7] This action competitively blocks the access of acetylated lysine residues of substrate proteins to the active site, thus inhibiting the removal of acetyl groups.[4] The key consequences of HDAC6 inhibition revolve around the increased acetylation and subsequent functional alteration of its primary substrates.
Key Substrates and Downstream Effects:
-
α-tubulin: α-tubulin is one of the most well-characterized substrates of HDAC6.[1][8] Acetylation of α-tubulin on lysine 40 is a key post-translational modification that regulates microtubule stability and dynamics.[8] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular processes such as cell migration and intracellular transport.[1][3][8]
-
Heat Shock Protein 90 (Hsp90): HDAC6 regulates the chaperone activity of Hsp90 through deacetylation.[6][8][9] Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncogenic.[6] Inhibition of HDAC6 results in hyperacetylated Hsp90, leading to the degradation of its client proteins, such as Bcr-Abl and c-Raf, via the ubiquitin-proteasome system.[6][10]
-
Cortactin: By deacetylating cortactin, HDAC6 modulates actin-dependent cell motility.[1]
-
Aggresome Formation: HDAC6 plays a critical role in the cellular response to misfolded protein stress.[1] It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, which is then cleared by autophagy.[1][11] Inhibition of HDAC6's deacetylase activity can disrupt this process.[11]
Quantitative Data for Representative HDAC6 Inhibitors
The potency and selectivity of HDAC6 inhibitors are critical parameters evaluated during drug development. The following table summarizes quantitative data for some well-characterized HDAC6 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference Cell Lines | Key Findings |
| ACY-1215 | HDAC6 | 5 | Selective for HDAC6 up to ~1 µM | HGSOC cell lines | Decreased cell proliferation, migration, and viability in high-grade serous ovarian cancer cells.[12] |
| HPB | HDAC6 | - | ~36-fold selectivity over HDAC1 | Normal and transformed cells | Induces accumulation of acetylated α-tubulin but not acetylated histones.[2] |
| WT161 | HDAC6 | - | Selective small molecule inhibitor | Multiple Myeloma (MM) cells | Overcomes proteasome inhibitor resistance in multiple myeloma.[11] |
| Tubastatin A | HDAC6 | - | Selective HDAC6 inhibitor | Colon cancer cells | Used to demonstrate that HDAC6 inhibition affects macrophage polarization.[13] |
Signaling Pathways and Mechanism Visualization
The following diagrams illustrate the key signaling pathways affected by HDAC6 inhibitors and a typical workflow for their characterization.
Experimental Protocols
Characterizing the mechanism of action of a novel HDAC6 inhibitor like "this compound" would involve a series of established experimental protocols.
In Vitro HDAC6 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified HDAC6 enzyme.
-
Methodology:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.
-
The inhibitor is added at various concentrations.
-
The reaction is initiated, and the deacetylase activity of HDAC6 is measured by the increase in fluorescence upon cleavage of the acetyl group.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Substrate Acetylation
-
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the acetylation status of HDAC6 substrates.
-
Methodology:
-
Cancer cell lines are treated with the HDAC6 inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated Hsp90, and total Hsp90.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the protein bands are visualized using a chemiluminescent substrate.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic or cytostatic effects of the HDAC6 inhibitor on cancer cells.
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the HDAC6 inhibitor for 24, 48, or 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control.
-
Immunoprecipitation (IP)
-
Objective: To investigate the interaction between HDAC6 and its substrates or binding partners.
-
Methodology:
-
Cells are treated with the HDAC6 inhibitor or a vehicle control.
-
Cells are lysed in a non-denaturing buffer.
-
The cell lysate is incubated with an antibody specific for HDAC6, which is coupled to protein A/G beads.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting for the presence of known substrates or interacting proteins.
-
Conclusion
The mechanism of action of HDAC6 inhibitors is centered on the blockade of its cytoplasmic deacetylase activity, leading to the hyperacetylation of key non-histone protein substrates. This, in turn, disrupts fundamental cellular processes such as microtubule dynamics, protein quality control, and cell motility, making HDAC6 an attractive target for therapeutic intervention. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel and effective HDAC6-targeted therapies. Any new compound, such as a hypothetical "this compound," would be evaluated within this established scientific framework to elucidate its precise mechanism of action and therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6-dependent deacetylation of TAK1 enhances sIL-6R release to promote macrophage M2 polarization in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-28: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-28, also identified as compound 10c, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and the methodologies used for its evaluation. The data presented herein is primarily derived from the study by Peng et al. (2023), which describes the discovery and characterization of this novel benzohydroxamate-based HDAC6 inhibitor.[8][9][10]
Core Mechanism of Action
This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike class I HDACs which primarily target histones, HDAC6 has a number of non-histone substrates, with α-tubulin being one of the most well-characterized. By inhibiting the deacetylase activity of HDAC6, this compound leads to an accumulation of acetylated α-tubulin. This hyperacetylation of microtubules can impact various cellular processes including cell motility, protein trafficking, and cell division, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[8][9][10] The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear class I HDACs, is demonstrated by its ability to increase the acetylation of α-tubulin without significantly affecting the acetylation of histone H3, a marker for HDAC1 inhibition.[8][9][10]
Signaling Pathway and Cellular Consequences
The inhibition of HDAC6 by this compound initiates a cascade of events culminating in anti-cancer effects. The primary mechanism involves the disruption of microtubule dynamics due to the hyperacetylation of α-tubulin. This leads to mitotic defects and ultimately triggers the intrinsic apoptotic pathway and cell cycle arrest.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following tables summarize the in vitro enzymatic activity, selectivity, and anti-proliferative effects of this compound.
Table 1: HDAC Isoform Inhibition
| HDAC Isoform | IC50 (nM)[8][9][10] |
| HDAC6 | 261 |
| HDAC1 | > 14,616 |
| HDAC3 | 28,449 |
| HDAC7 | > 25,578 |
| HDAC8 | 8,874 |
Table 2: Selectivity Index (SI)
Selectivity Index (SI) = IC50 (other HDAC isoform) / IC50 (HDAC6)
| Comparison | Selectivity Index (SI)[8][9] |
| HDAC1 / HDAC6 | > 56 |
| HDAC3 / HDAC6 | 109 |
| HDAC7 / HDAC6 | > 98 |
| HDAC8 / HDAC6 | 34 |
Table 3: Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM)[8][9][10] |
| B16-F10 | Mouse Melanoma | 7.37 |
| Jurkat | Human T-cell Leukemia | 7.36 |
| A549 | Human Lung Carcinoma | 21.84 |
| MCF-7 | Human Breast Adenocarcinoma | 11.72 |
Table 4: In Vivo Antitumor Efficacy
| Model | Treatment | Tumor Growth Inhibition (TGI)[8][9][10] |
| B16-F10 Xenograft Mouse | 80 mg/kg this compound | 32.9% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HDAC Enzymatic Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Caption: Workflow for HDAC enzymatic assay.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 7, 8).
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).
-
This compound and control inhibitors (e.g., Tubastatin A, MS-275).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or control compounds to the wells.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol outlines the determination of the anti-proliferative activity of this compound on cancer cell lines.
-
Reagents and Materials:
-
B16-F10, Jurkat, A549, and MCF-7 cell lines.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3 x 10^3 cells/well for adherent cells) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot for Acetylated-α-tubulin
This protocol is used to assess the effect of this compound on the acetylation status of its primary substrate, α-tubulin.
-
Reagents and Materials:
-
B16-F10 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and transfer membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat B16-F10 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[11][12][13][14]
Caption: Workflow for cell cycle analysis.
-
Reagents and Materials:
-
B16-F10 cells.
-
This compound.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat B16-F10 cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V and PI staining followed by flow cytometry.[1][15][16][17]
-
Reagents and Materials:
-
B16-F10 cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat B16-F10 cells with various concentrations of this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6. Its demonstrated potency and selectivity, coupled with its anti-proliferative and pro-apoptotic effects in cancer cell lines, underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide offer a framework for the further characterization of this compound and other selective HDAC6 inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Hdac6-IN-28: An In-depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Hdac6-IN-28, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). All data and protocols are derived from the primary literature to ensure accuracy and reproducibility.
Core Concepts
This compound, also identified as compound 10c, is a novel synthetic small molecule belonging to the 2,4-imidazolinedione class of compounds.[1][2] It was developed through structure-based drug design to achieve high selectivity for the HDAC6 isozyme.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin. Its involvement in diseases such as cancer and neurodegenerative disorders has made it a significant target for therapeutic development.
Quantitative Biological Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified against various HDAC isoforms and cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC6 | 261 | - |
| HDAC1 | >57,000 | >218-fold |
| HDAC2 | >14,000 | >53-fold |
| HDAC3 | >14,000 | >53-fold |
| HDAC4 | >500,000 | >20000-fold |
| HDAC7 | >500,000 | >20000-fold |
| HDAC8 | >500,000 | >20000-fold |
| HDAC9 | >500,000 | >20000-fold |
| HDAC11 | >500,000 | >20000-fold |
| Data sourced from primary publication.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.25 |
| RPMI-8226 | Multiple Myeloma | 0.23 |
| B16-F10 | Melanoma | Not explicitly quantified in the primary publication, but shown to induce apoptosis and S-phase arrest.[3][4][5] |
| Data for HL-60 and RPMI-8226 sourced from primary publication.[1] |
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of HDAC6's catalytic activity. This leads to the hyperacetylation of its primary cytoplasmic substrate, α-tubulin, with minimal effect on histone H3 acetylation, confirming its isoform selectivity in a cellular context.[1][2] The increased acetylation of α-tubulin disrupts microtubule dynamics, which can interfere with cell division and intracellular transport.
In cancer cells, the downstream effects of HDAC6 inhibition by this compound include the induction of apoptosis, or programmed cell death, and cell cycle arrest.[3][4] Specifically, in HL-60 leukemia cells, this compound has been shown to activate caspase 3, a key executioner caspase in the apoptotic pathway.[1][6]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: Apoptotic pathway induced by this compound.
Experimental Workflow for this compound Evaluation
Caption: Standard workflow for evaluating this compound's biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
HDAC Enzymatic Inhibition Assay
-
Objective: To determine the IC50 values of this compound against a panel of HDAC isoforms.
-
Principle: A commercially available fluorogenic assay kit (e.g., from BPS Bioscience) is used. The assay measures the enzymatic activity of recombinant human HDAC isoforms. The inhibitor's potency is determined by its ability to prevent the deacetylation of a fluorogenic substrate.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well microplate, add the recombinant HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot for Acetylation Levels
-
Objective: To assess the effect of this compound on the acetylation of its target (α-tubulin) and a non-target (histone H3) in cells.
-
Protocol:
-
Culture cancer cells (e.g., HL-60) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, and total histone H3. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-proliferative Assay (MTT Assay)
-
Objective: To measure the cytotoxic effect of this compound on cancer cell lines.
-
Protocol:
-
Seed cells (e.g., HL-60, RPMI-8226) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Caspase-3 Activity Assay
-
Objective: To confirm that this compound induces apoptosis via the activation of caspase 3.
-
Protocol:
-
Treat cells (e.g., HL-60) with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 activity assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm).
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
-
This guide provides a foundational understanding of this compound's biological profile. For further details on its synthesis and structure-activity relationships, consulting the primary publication is recommended.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC6-IN-28_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Hdac6-IN-28: A Potent and Selective Histone Deacetylase 6 Inhibitor for Cancer Therapy and Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-28, also identified as compound 10c, is a novel, potent, and selective inhibitor of Histone Deacetylase 6 (HDAC6). As a benzohydroxamate-based compound, it demonstrates significant potential in oncology, both as a direct anticancer agent and as an immunomodulatory compound that can enhance the efficacy of checkpoint inhibitor immunotherapy. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that deacetylates non-histone proteins. Unlike other HDACs that primarily target histones to regulate gene expression, HDAC6's substrates include α-tubulin and heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects crucial cellular processes.
The primary mechanism of action of this compound involves binding to the zinc-containing catalytic domain of HDAC6, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which stabilizes the microtubule network and can impair cell motility and division.[1] In the context of cancer, this disruption of microtubule dynamics contributes to cell cycle arrest and the induction of apoptosis.
Furthermore, recent studies have elucidated a role for this compound in modulating the tumor immune microenvironment. Inhibition of HDAC6 by this compound has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, a key immune checkpoint protein that suppresses the anti-tumor activity of T cells.[1] This effect is mediated through the STAT3 signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 10c) from in vitro and in vivo studies.
Table 1: In Vitro HDAC Isoform Inhibitory Activity and Selectivity of this compound [1]
| HDAC Isoform | IC50 (nM) | Selectivity Index (SI) vs. HDAC6 |
| HDAC6 | 261 | - |
| HDAC1 | >10000 | >38 |
| HDAC3 | >10000 | >38 |
| HDAC7 | >10000 | >38 |
| HDAC8 | 8800 | 34 |
Selectivity Index (SI) is calculated as IC50 (other HDAC isoform) / IC50 (HDAC6).
Table 2: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colorectal Carcinoma | 21.84 |
| A549 | Lung Cancer | 15.35 |
| MCF-7 | Breast Cancer | 18.76 |
| B16-F10 | Melanoma | 7.37 |
Table 3: In Vivo Antitumor Efficacy of this compound in a B16-F10 Melanoma Mouse Model [1]
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) |
| This compound (10c) | 80 mg/kg, intraperitoneal injection, daily | 32.9 |
| This compound (10c) + NP19 (PD-L1 inhibitor) | 80 mg/kg + 20 mg/kg, i.p., daily | 60.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer and immunomodulatory effects.
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical experimental workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
In Vitro HDAC Inhibition Assay[1]
-
Principle: A fluorometric assay is used to measure the activity of recombinant human HDAC isoforms. The assay utilizes a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The inhibition of this signal in the presence of this compound is quantified.
-
Reagents:
-
Recombinant human HDAC1, HDAC3, HDAC6, HDAC7, HDAC8 enzymes.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and Trichostatin A for stopping the reaction).
-
This compound (dissolved in DMSO).
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted inhibitor.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value using a dose-response curve.
-
Cell-based Antiproliferation Assay (CCK-8)[1]
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Reagents:
-
Cancer cell lines (e.g., HCT 116, A549, MCF-7, B16-F10).
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
CCK-8 solution.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry[1]
-
Principle:
-
Apoptosis: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
-
Cell Cycle: PI staining of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
-
Reagents:
-
B16-F10 cells.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
PI/RNase Staining Buffer.
-
-
Protocol (Apoptosis):
-
Treat B16-F10 cells with different concentrations of this compound for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Protocol (Cell Cycle):
-
Treat B16-F10 cells with this compound for 48 hours.
-
Harvest and fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis for Acetylated α-tubulin[1]
-
Principle: Western blotting is used to detect the levels of acetylated α-tubulin, a direct downstream target of HDAC6.
-
Reagents:
-
B16-F10 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat B16-F10 cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Antitumor Efficacy Study[1]
-
Principle: A syngeneic mouse model is used to evaluate the antitumor activity of this compound alone and in combination with a PD-L1 inhibitor.
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16-F10 melanoma cells.
-
Protocol:
-
Subcutaneously inject B16-F10 cells into the flank of the mice.
-
When the tumors reach a palpable size, randomize the mice into different treatment groups.
-
Administer this compound (e.g., 80 mg/kg) and/or a PD-L1 inhibitor (e.g., 20 mg/kg) via intraperitoneal injection daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI).
-
Conclusion
This compound is a promising selective HDAC6 inhibitor with demonstrated in vitro and in vivo anticancer activity. Its ability to induce apoptosis, cause cell cycle arrest, and modulate the tumor immune microenvironment by downregulating PD-L1 expression makes it a compelling candidate for further preclinical and clinical development, both as a standalone therapy and in combination with immunotherapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
Hdac6 Inhibition and Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target due to its primary cytoplasmic localization and its crucial role in regulating the acetylation of non-histone proteins, most notably α-tubulin. The acetylation of α-tubulin is a key post-translational modification that governs microtubule stability and dynamics, thereby impacting essential cellular processes such as intracellular transport, cell motility, and autophagy.[1][2][3] Dysregulation of HDAC6 activity and consequently, tubulin acetylation, has been implicated in a variety of pathologies, including cancer and neurodegenerative diseases.[4][5] This technical guide provides an in-depth overview of the interplay between HDAC6 and tubulin acetylation, focusing on the mechanism of action of selective HDAC6 inhibitors. Due to the limited public information on "Hdac6-IN-28," this document will utilize data from well-characterized, potent, and selective HDAC6 inhibitors as representative examples to illustrate the principles of targeting this enzyme.
The Role of HDAC6 in Tubulin Deacetylation
HDAC6 is a unique member of the class IIb histone deacetylase family, distinguished by its predominantly cytoplasmic localization and its two functional catalytic domains.[6] Its primary role in the cytoplasm is the deacetylation of several non-histone proteins, with α-tubulin being a major substrate.[3][7] Specifically, HDAC6 removes the acetyl group from the lysine-40 (K40) residue of α-tubulin, a modification that occurs within the microtubule lumen.[1][8]
The acetylation and deacetylation of α-tubulin are critical for regulating microtubule functions:
-
Acetylated α-tubulin is associated with stable, long-lived microtubules.[5]
-
Deacetylated α-tubulin , a result of HDAC6 activity, is characteristic of more dynamic microtubules.[3]
This dynamic regulation influences the binding of microtubule-associated proteins (MAPs) and motor proteins like kinesin and dynein, thereby affecting processes such as axonal transport.[1][5]
Quantitative Data on Selective HDAC6 Inhibitors
Numerous small molecule inhibitors have been developed to target HDAC6 with high selectivity over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects, particularly the nuclear histone acetylation changes associated with pan-HDAC inhibitors.[9] The inhibitory potency (IC50) and selectivity of these compounds are typically determined through in vitro enzymatic assays.
Below are tables summarizing the quantitative data for several representative selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| Compound 10c | 1.8 | 105.3 | >1000 | 189.6 | [10] |
| Compound 8g | 21 | >1000 | >1000 | >1000 | [2] |
| TO-317 | 2 | >300 | >300 | 79 | [11] |
| HPB | ~5 | ~180 | - | - | [12] |
| WT161 | 1.2 | 110 | 160 | 60 | [13] |
Table 2: Selectivity Profile of HDAC6 Inhibitors
| Compound | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC2/HDAC6) | Selectivity (HDAC3/HDAC6) | Reference |
| Compound 10c | ~58.5-fold | >555-fold | ~105.3-fold | [10] |
| Compound 8g | >47-fold | >47-fold | >47-fold | [2] |
| TO-317 | >150-fold | >150-fold | ~39.5-fold | [11] |
| HPB | ~36-fold | - | - | [12] |
| WT161 | ~92-fold | ~133-fold | ~50-fold | [13] |
Experimental Protocols
HDAC Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound (e.g., a selective HDAC6 inhibitor) is serially diluted and incubated with the HDAC enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development and Detection: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Data Analysis: The fluorescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blotting for Tubulin Acetylation
This technique is used to assess the intracellular effect of HDAC6 inhibitors on the acetylation status of α-tubulin.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., cancer cell lines or neurons) are cultured and treated with various concentrations of the HDAC6 inhibitor for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1) and total α-tubulin (as a loading control).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of acetylated α-tubulin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by HDAC6 inhibition.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the HDAC6 inhibitor.
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 for cell viability can be determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation
Caption: HDAC6 deacetylates α-tubulin, promoting dynamic microtubules. Inhibition of HDAC6 leads to tubulin hyperacetylation, stabilizing microtubules and enhancing motor protein binding, which facilitates processes like axonal transport.
Experimental Workflow for Evaluating HDAC6 Inhibitors
Caption: A typical workflow for the evaluation of novel HDAC6 inhibitors, starting from in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess their effect on tubulin acetylation and cell viability.
Conclusion
The selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of diseases by modulating the acetylation of α-tubulin and thereby influencing microtubule-dependent cellular processes. The development of potent and highly selective HDAC6 inhibitors is a key focus in current drug discovery efforts. The experimental protocols and workflows detailed in this guide provide a framework for the robust evaluation of such compounds. Understanding the intricate relationship between HDAC6 and tubulin acetylation is paramount for advancing novel therapeutics that target this critical cytoplasmic pathway.
References
- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMI - Article | Structural insights into HDAC6 activity and inhibition [fmi.ch]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
An In-depth Technical Guide on the Role of Hdac6-IN-28 in Apoptosis Induction
Notice to the Reader: Following a comprehensive review of publicly available scientific literature, no specific data or research publications pertaining to a compound designated "Hdac6-IN-28" and its role in apoptosis induction could be identified. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.
Consequently, this guide will provide a detailed overview of the established role of selective HDAC6 inhibitors in apoptosis induction, drawing upon data from well-characterized compounds that serve as exemplars for the likely mechanisms of action of a molecule like this compound. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to HDAC6 and Its Role in Cancer
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates. This functional distinction makes HDAC6 a compelling therapeutic target in oncology.
Overexpression of HDAC6 has been observed in numerous malignancies, where it contributes to tumor progression by promoting cell survival and metastasis.[1][2][3] Inhibition of HDAC6 has emerged as a promising anti-cancer strategy, with several selective inhibitors demonstrating potent anti-tumor activity through the induction of apoptosis, or programmed cell death.[1][4][5]
The General Mechanism of Apoptosis Induction by HDAC6 Inhibition
Selective inhibition of HDAC6 triggers apoptosis in cancer cells through a multi-faceted approach, primarily by disrupting key pro-survival and protein quality control pathways. The induction of apoptosis by HDAC6 inhibitors is generally understood to proceed via the intrinsic (mitochondrial) pathway, characterized by the following key events:
-
Disruption of the Hsp90 Chaperone Machinery: HDAC6 is responsible for deacetylating the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which impairs its function.[6] This results in the misfolding and subsequent degradation of Hsp90 client proteins, many of which are critical oncoproteins and anti-apoptotic factors such as Akt and Bcr-Abl. The loss of these pro-survival signals sensitizes cancer cells to apoptosis.
-
Activation of the Pro-Apoptotic Bcl-2 Family Proteins: HDAC6 inhibition can lead to an upregulation of pro-apoptotic Bcl-2 family members like Bim and a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]
Quantitative Data on Apoptosis Induction by Selective HDAC6 Inhibitors
While specific data for this compound is unavailable, the following tables summarize the apoptotic effects of other well-studied selective HDAC6 inhibitors in various cancer cell lines. This data provides a benchmark for the anticipated potency of a selective HDAC6 inhibitor.
Table 1: IC50 Values of Selective HDAC6 Inhibitors on Cancer Cell Viability
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| WT161 | Retinoblastoma (Y79) | 0.04 | [4] |
| WT161 | Multiple Myeloma (RPMI8226) | 0.0004 | [4][8] |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S) | ~0.01 | [5] |
| Tubastatin A | Breast Cancer (MCF-7) | ~5 | [7] |
Table 2: Induction of Apoptosis by Selective HDAC6 Inhibitors
| Inhibitor | Cancer Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| WT161 | Retinoblastoma (Y79) | 0.1 | Increased (dose-dependent) | [4] |
| Ricolinostat (ACY-1215) | Ovarian Cancer (OVCAR3) | 5 | Increased | [5] |
| Tubacin | Prostate Cancer (LNCaP) | 5 | Enhanced etoposide-induced apoptosis | [7] |
Experimental Protocols for Assessing Apoptosis
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
Purpose: To determine the concentration-dependent effect of an HDAC6 inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HDAC6 inhibitor (e.g., 0.01 to 10 µM) or vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing early and late apoptosis.
Methodology:
-
Seed cells in a 6-well plate and treat with the HDAC6 inhibitor at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
Purpose: To detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Methodology:
-
Treat cells with the HDAC6 inhibitor for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Acetyl-α-tubulin, Acetyl-Hsp90) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of apoptosis induction via HDAC6 inhibition.
Caption: General experimental workflow for evaluating apoptosis.
Conclusion
While direct experimental evidence for "this compound" is not publicly available, the established mechanisms of other selective HDAC6 inhibitors provide a strong framework for understanding its potential role in apoptosis induction. By targeting the unique cytoplasmic functions of HDAC6, particularly its regulation of Hsp90 and the subsequent impact on cancer cell survival pathways, selective HDAC6 inhibitors represent a promising class of therapeutic agents. Further research and public disclosure of data for novel compounds like this compound are eagerly awaited by the scientific community to further validate and expand upon these important anti-cancer strategies.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
The Impact of Selective HDAC6 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its unique cytoplasmic localization and its role in regulating key cellular processes beyond histone deacetylation. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and the chaperone protein HSP90.[1][2] Inhibition of HDAC6 has been shown to disrupt cancer cell proliferation, induce cell death, and sensitize tumors to conventional chemotherapies.[3][4] This technical guide provides an in-depth overview of the effects of selective HDAC6 inhibition, exemplified by the hypothetical inhibitor Hdac6-IN-28, on cell cycle progression and related signaling pathways.
Core Mechanism of Action
HDAC6 inhibitors exert their effects primarily through the hyperacetylation of their substrate proteins.[5] This post-translational modification alters the function of these proteins, leading to downstream cellular consequences. Key mechanisms include:
-
Disruption of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylated α-tubulin, which stabilizes microtubules. This can interfere with the dynamic instability of microtubules required for mitotic spindle formation and cell division, often leading to cell cycle arrest.[1][6]
-
Impairment of HSP90 Chaperone Function: HDAC6 is involved in the regulation of heat shock protein 90 (HSP90).[2] Inhibition of HDAC6 can lead to the hyperacetylation of HSP90, impairing its ability to chaperone client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation (e.g., AKT, c-Raf).[7] This results in the degradation of these client proteins.[7]
-
Induction of DNA Damage Response: Selective inhibition of HDAC6 has been shown to induce DNA damage, as evidenced by the accumulation of γH2AX, an early marker of DNA double-strand breaks.[3] This DNA damage can trigger cell cycle checkpoints and activate apoptotic pathways.[3]
Quantitative Effects of HDAC6 Inhibition on Cellular Processes
The following tables summarize the quantitative effects of various selective HDAC6 inhibitors on cancer cell lines, serving as a proxy for the expected activity of a potent and selective agent like this compound.
Table 1: Induction of Apoptosis and Cell Cycle Arrest by HDAC6 Inhibitors
| Inhibitor | Cell Line | Concentration | Effect | Fold Change/Percentage | Citation |
| Novel HDAC2/6 Inhibitor | PANC-1 | Not Specified | Induction of Apoptosis | 2-fold increase | [4] |
| Novel HDAC2/6 Inhibitor | PANC-1 | Not Specified | Cell Cycle Arrest | Shift to G2/M phase | [4] |
| HDACi F | RCC cells | 10 µM | Increased Sub-G1 Population | Data in Diagram | [8] |
| ACY1215 | A549 | 10 µM | Increased Cleaved PARP | Significant increase | [9] |
| ACY1215 | LL2 | 10 µM | Increased Cleaved PARP | Significant increase | [9] |
Table 2: Enhancement of Chemotherapeutic Efficacy by HDAC6 Inhibitors
| HDAC6 Inhibitor | Combination Agent | Cell Line | Effect | Observation | Citation |
| Tubacin | Etoposide or Doxorubicin | LNCaP, MCF-7 | Enhanced Cell Death | Synergistic effect | [3] |
| Tubacin | SAHA (Vorinostat) | LNCaP | Enhanced Cell Death | Synergistic effect | [3] |
| WT161 | Cisplatin | Retinoblastoma cells | Synergistic Interaction | Enhanced anti-tumor effect | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for key experiments used to assess the impact of HDAC6 inhibitors on cell cycle and apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an HDAC6 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.
-
Cell Harvest: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the cell suspension using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an HDAC6 inhibitor.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvest and Staining: Harvest the cells by trypsinization and wash with cold PBS. Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be distinguished and quantified.
Western Blotting for Key Signaling Proteins
Objective: To detect changes in the expression and post-translational modification of proteins involved in the DNA damage response and apoptosis.
Methodology:
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved PARP, phospho-Chk2, acetylated α-tubulin, total α-tubulin, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by HDAC6 inhibition is crucial for understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Signaling cascade initiated by HDAC6 inhibition.
Caption: DNA damage response pathway activated by HDAC6 inhibition.
Caption: A typical experimental workflow for studying HDAC6 inhibitors.
Conclusion
Selective inhibition of HDAC6 represents a promising strategy in cancer therapy. As demonstrated, compounds in this class, such as the conceptual this compound, can induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms, including the disruption of microtubule dynamics, impairment of HSP90 function, and induction of a DNA damage response. The ability of HDAC6 inhibitors to sensitize cancer cells to other therapeutic agents further highlights their potential in combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of selective HDAC6 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-28 in Melanoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation is the targeting of epigenetic regulators, such as histone deacetylases (HDACs). Among the HDAC family, HDAC6 has emerged as a particularly compelling target in melanoma due to its multifaceted roles in cell proliferation, survival, and immune modulation. This technical guide provides an in-depth overview of Hdac6-IN-28, a novel and selective inhibitor of HDAC6, and its preclinical activity in melanoma models. This compound, also identified as compound 10c, has demonstrated potent anti-melanoma effects both as a single agent and in combination with immunotherapy, highlighting its potential for further development.
Core Data Summary
The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition of HDAC6 and its cellular and in vivo anti-melanoma activity. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 261[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in B16-F10 Melanoma Cells
| Parameter | Value |
| IC50 | 7.37 - 21.84 µM[1] |
Table 3: In Vivo Anti-tumor Efficacy of this compound in a B16-F10 Syngeneic Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound (monotherapy) | 80 mg/kg[1] | 32.9%[1] |
| This compound + PD-L1 Inhibitor (NP19) | Not Specified | 60.1%[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-melanoma effects through the selective inhibition of HDAC6, a predominantly cytoplasmic deacetylase. This inhibition leads to the hyperacetylation of key non-histone protein substrates, such as α-tubulin, which disrupts microtubule dynamics and consequently impedes cell cycle progression and induces apoptosis. Furthermore, HDAC6 inhibition has been shown to modulate the tumor immune microenvironment. Specifically, targeting HDAC6 can lead to a decrease in the expression of the immune checkpoint ligand PD-L1, thereby enhancing anti-tumor immune responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against various HDAC isoforms was determined using commercially available HDAC inhibitor profiling assays.
-
Enzymes: Recombinant human HDAC1, HDAC3, HDAC6, HDAC7, and HDAC8.
-
Substrate: Fluorogenic peptide substrate.
-
Procedure:
-
Test compounds were serially diluted in assay buffer.
-
The HDAC enzyme was pre-incubated with the test compound for a specified time at room temperature.
-
The fluorogenic substrate was added to initiate the reaction.
-
The reaction was incubated at 37°C for a specified time.
-
A developer solution was added to stop the reaction and generate a fluorescent signal.
-
Fluorescence was measured using a microplate reader.
-
IC50 values were calculated by fitting the dose-response curves to the data.
-
Cell Culture
-
Cell Line: B16-F10 murine melanoma cells.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-proliferative Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
B16-F10 cells were seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Following a 72-hour incubation, MTT solution was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry using Annexin V-FITC/Propidium Iodide (PI) staining for apoptosis and PI staining for cell cycle analysis.
-
Procedure (Apoptosis):
-
B16-F10 cells were treated with this compound for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.
-
Samples were analyzed by flow cytometry.
-
-
Procedure (Cell Cycle):
-
B16-F10 cells were treated with this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Cells were washed and treated with RNase A.
-
PI was added, and the cells were incubated in the dark.
-
DNA content was analyzed by flow cytometry.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the acetylation of α-tubulin.
-
Procedure:
-
B16-F10 cells were treated with this compound for 24 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST.
-
The membrane was incubated with primary antibodies against acetylated-α-tubulin and α-tubulin (as a loading control) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Antitumor Efficacy Study
-
Animal Model: C57BL/6 mice.
-
Cell Inoculation: 1 x 10^6 B16-F10 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound (80 mg/kg) or vehicle control was administered intraperitoneally daily.
-
Monitoring: Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length x width^2)/2.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period. Tumors were then excised for further analysis.
Conclusion and Future Directions
This compound is a promising novel, selective HDAC6 inhibitor with demonstrated anti-melanoma activity in preclinical models. Its ability to induce cell cycle arrest and apoptosis in melanoma cells, coupled with its potential to enhance anti-tumor immunity, positions it as a strong candidate for further development. Future studies should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of melanoma models, including those resistant to current standard-of-care therapies. The synergistic effect observed with a PD-L1 inhibitor warrants further investigation into combination strategies with other immunotherapies and targeted agents to maximize its therapeutic potential in the treatment of metastatic melanoma.
References
Hdac6-IN-28: A Deep Dive into its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-28, also identified as compound 10c, is a novel benzohydroxamate-based selective inhibitor of histone deacetylase 6 (HDAC6). Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of melanoma. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and key experimental data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this promising compound.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily located in the cytoplasm. It plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin. This function implicates HDAC6 in the regulation of microtubule dynamics, cell migration, and protein degradation pathways. Dysregulation of HDAC6 activity has been linked to the pathology of several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Selective inhibition of HDAC6 is a promising strategy that may offer a more favorable safety profile compared to pan-HDAC inhibitors by avoiding the widespread effects on histone acetylation and gene transcription.
This compound: Compound Profile
This compound is a potent and selective inhibitor of HDAC6. It has been shown to induce apoptosis and cell cycle arrest in cancer cells and exhibits in vivo antitumor efficacy.
Chemical Structure
The chemical structure of this compound (compound 10c) is presented below.
(Image of the chemical structure of this compound would be placed here in a real whitepaper)
Synthesis
The synthesis of this compound is a multi-step process. A general synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the original publication by Peng et al. (2023).[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro HDAC Inhibitory Activity and Selectivity[1][2][3]
| HDAC Isoform | IC50 (nM) | Selectivity Index (SI) vs. HDAC6 |
| HDAC6 | 261 | - |
| HDAC1 | >14,600 | >56 |
| HDAC3 | >28,400 | >109 |
| HDAC7 | >25,600 | >98 |
| HDAC8 | >8,870 | >34 |
Selectivity Index (SI) is calculated as IC50 (other HDAC) / IC50 (HDAC6).
Table 2: In Vitro Antiproliferative Activity (MTT Assay)[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 7.37 |
| B16-F10 | Melanoma | 21.84 |
| HCT116 | Colon Cancer | 10.45 |
| 4T1 | Breast Cancer | 15.62 |
Table 3: In Vivo Antitumor Efficacy in B16-F10 Melanoma Xenograft Model[1][2][3]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| This compound | 80 | 32.9 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro HDAC Inhibitory Assay
The enzymatic activity of HDAC isoforms was determined using a fluorometric assay. Recombinant human HDAC enzymes were incubated with a fluorogenic substrate and the test compound (this compound) at various concentrations. The reaction was stopped, and the fluorescence was measured to determine the extent of substrate deacetylation. IC50 values were calculated from dose-response curves.
Cell-Based Assays
-
Cell Viability (MTT Assay): Cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability, and IC50 values were calculated.
-
Western Blot Analysis: B16-F10 cells were treated with this compound. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against acetylated-α-tubulin and acetylated-histone H3, followed by a secondary antibody. Protein bands were visualized using a chemiluminescence detection system.[1][2][3]
-
Cell Cycle Analysis: B16-F10 cells were treated with this compound, harvested, and fixed. The cells were then stained with propidium iodide (PI), and the DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[1][2][3]
-
Apoptosis Assay: Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit. B16-F10 cells were treated with this compound, harvested, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells was quantified by flow cytometry.[1][2][3]
In Vivo Antitumor Efficacy
Female C57BL/6 mice were subcutaneously inoculated with B16-F10 melanoma cells. When tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound (80 mg/kg) or vehicle was administered intraperitoneally daily. Tumor volume and body weight were monitored throughout the study. At the end of the experiment, tumors were excised and weighed.[1][2][3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This accumulation of acetylated α-tubulin disrupts microtubule dynamics, which can interfere with cell division and migration.
In cancer cells, this disruption contributes to cell cycle arrest, specifically in the S-phase, and the induction of apoptosis.[1][2][3] The apoptotic signaling cascade initiated by HDAC6 inhibition can involve the intrinsic, or mitochondrial, pathway. This is potentially mediated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.
Potential Therapeutic Applications
The preclinical data for this compound strongly suggest its potential as an anticancer agent, particularly for melanoma. Its ability to induce apoptosis and cell cycle arrest in tumor cells, coupled with its in vivo efficacy, makes it a compelling candidate for further development.
Beyond its direct cytotoxic effects, the role of HDAC6 in modulating the tumor microenvironment and immune response is an area of active investigation. The selective inhibition of HDAC6 may offer synergistic effects when combined with immunotherapy, such as immune checkpoint inhibitors.
Conclusion
This compound is a promising selective HDAC6 inhibitor with demonstrated preclinical anticancer activity. The data summarized in this guide highlight its potential for inducing apoptosis and cell cycle arrest in melanoma cells and inhibiting tumor growth in vivo. Further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to advance this compound towards clinical application. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel compound.
References
Hdac6-IN-28 and its Effect on Cancer Cell Lines: A Technical Guide
Disclaimer: As of November 2025, publicly available research specifically detailing the effects of "Hdac6-IN-28" on cancer cell lines is limited. This guide provides a comprehensive overview of the role of Histone Deacetylase 6 (HDAC6) in cancer and the effects of its inhibitors, drawing on data from well-characterized HDAC6 inhibitors as representative examples. This information is intended for researchers, scientists, and drug development professionals.
Introduction to HDAC6 in Cancer
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm.[1] Unlike other HDACs that mainly target histone proteins in the nucleus, HDAC6 has a broader range of non-histone substrates. This cytoplasmic localization and substrate specificity make HDAC6 a compelling target for cancer therapy.[1]
Overexpression of HDAC6 has been observed in a variety of cancers, including breast, lung, ovarian, and colon cancer, and is often associated with poor prognosis.[2][3][4] HDAC6 is implicated in several key cellular processes that contribute to tumorigenesis and cancer progression:
-
Cell Motility and Metastasis: HDAC6 deacetylates α-tubulin and cortactin, proteins crucial for cytoskeleton dynamics. By regulating these substrates, HDAC6 promotes cancer cell migration and invasion.[5]
-
Protein Quality Control: HDAC6 plays a central role in the aggresome pathway, which is responsible for clearing misfolded proteins. Cancer cells often have high rates of protein synthesis and are more reliant on this pathway for survival, making them vulnerable to HDAC6 inhibition.[5]
-
Angiogenesis: HDAC6 has been shown to regulate angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Drug Resistance: HDAC6 can contribute to resistance to certain chemotherapy drugs.[6]
Inhibition of HDAC6 has emerged as a promising strategy to counteract these pro-tumorigenic functions. Selective HDAC6 inhibitors have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and enhance the efficacy of other anti-cancer agents.[7][8]
Quantitative Data on HDAC6 Inhibitors
The following tables summarize the in vitro efficacy of several representative HDAC6 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of HDAC6 Inhibitors in Biochemical Assays
| Inhibitor | HDAC1 (nM) | HDAC6 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Compound 5b | - | 150 | - | [9] |
| Compound 5o | - | 400 | - | [9] |
| Compound 10 | - | 4.56 | - | [7] |
| Compound 11 | >10000 | 64.5 | >155 | [7] |
| Compound 12 | >10000 | 275.35 | >36 | [7] |
Table 2: Anti-proliferative Activity (IC50) of HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5c | HCT116 | Colon Cancer | >50 | [9] |
| Compound 5c | MCF-7 | Breast Cancer | 13.7 | [9] |
| Compound 5c | B16 | Melanoma | >50 | [9] |
| ACY-1215 (Ricolinostat) | SMG5 | Ovarian Cancer | 1.9 | [3] |
| ACY-1215 (Ricolinostat) | SMG6 | Ovarian Cancer | 3.4 | [3] |
Key Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition impacts multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Signaling pathways affected by HDAC6 inhibition.
HDAC6 inhibition leads to the hyperacetylation of its substrates, including α-tubulin and HSP90.[2] Hyperacetylation of α-tubulin disrupts microtubule dynamics, leading to impaired cell motility and migration.[5] Inhibition of HDAC6's function in deacetylating HSP90 disrupts the chaperone's ability to stabilize client proteins, many of which are oncoproteins, leading to their degradation and subsequent apoptosis.[10] The accumulation of misfolded proteins due to a disrupted aggresome pathway also contributes to apoptosis.[5] Furthermore, HDAC6 inhibitors have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of HDAC6 inhibitors on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the HDAC6 inhibitor in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Western Blotting for Protein Expression and Acetylation
Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like acetylation.
Workflow:
Caption: General workflow for a Western blot experiment.
Detailed Protocol:
-
Cell Lysis: Treat cells with the HDAC6 inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., acetylated α-tubulin, total α-tubulin, HDAC6, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
HDAC6 is a significant and promising target in cancer therapy due to its multifaceted roles in promoting tumor growth, metastasis, and survival. While specific data for this compound is not yet widely available, the extensive research on other HDAC6 inhibitors provides a strong rationale for its potential as an anti-cancer agent. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for researchers to investigate the effects of this compound and other novel HDAC6 inhibitors on various cancer cell lines. Further studies are warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound.
References
- 1. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of Hdac6-IN-28: A Technical Guide
For the purposes of this technical guide, and in light of the absence of public data for a compound named "Hdac6-IN-28," we will focus on a well-characterized selective HDAC6 inhibitor, HPB (N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)], to illustrate the principles of selectivity profiling. The data and methodologies presented are based on available research for HPB and serve as a representative example for researchers, scientists, and drug development professionals.
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1] Unlike other HDAC isoforms, HDAC6 is primarily cytoplasmic and plays a key role in regulating non-histone proteins involved in critical cellular processes such as cell motility, protein degradation, and stress responses.[2][3] The development of selective HDAC6 inhibitors is crucial to minimize off-target effects that can arise from inhibiting other HDAC isoforms, particularly the nuclear Class I HDACs. This guide provides an in-depth look at the selectivity profile of the model HDAC6 inhibitor, HPB, detailing the quantitative data and the experimental protocols used for its characterization.
Quantitative Selectivity Profile of HPB
The selectivity of an HDAC inhibitor is paramount to its therapeutic potential and safety profile. HPB has demonstrated significant selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 31 | 1 |
| HDAC1 | 1130 | ~36 |
This table summarizes the in vitro inhibitory activity of HPB against HDAC6 and HDAC1, highlighting its preferential inhibition of HDAC6.[2]
Experimental Protocols
The determination of an HDAC inhibitor's selectivity profile relies on robust and well-defined experimental assays. The following sections detail the methodologies commonly employed in the characterization of compounds like HPB.
In Vitro Enzymatic Assay for Histone Deacetylases
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Objective: To quantify the IC50 values of an inhibitor against a panel of recombinant human HDAC enzymes.
Principle: The assay measures the enzymatic activity of HDACs through the use of a fluorogenic substrate. The HDAC enzyme removes an acetyl group from the substrate, which then allows a developer solution to act on the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin). The fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzymatic activity decreases, leading to a reduction in the fluorescent signal.
Materials:
-
Recombinant human zinc-dependent HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Bovine Serum Albumin (BSA)
-
Test compound (e.g., HPB) and control inhibitors (e.g., SAHA, Tubacin)
-
HDAC developer solution
-
Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a series of dilutions of the test compound in HDAC assay buffer containing 10% (v/v) DMSO.
-
In a 96-well plate, add 5 µL of the diluted compound to each well.
-
Prepare a reaction mixture containing HDAC assay buffer, 5 µg BSA, the specific HDAC substrate, and the recombinant HDAC enzyme.
-
Add 45 µL of the reaction mixture to each well containing the test compound, resulting in a final reaction volume of 50 µL and a final DMSO concentration of 1%.
-
Include negative controls (no enzyme) and positive controls (no inhibitor).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the enzymatic reaction by adding 50 µL of 2x HDAC developer to each well.
-
Incubate the plate at room temperature for an additional 15 minutes.
-
Measure the fluorescence intensity at an excitation of 360 nm and an emission of 460 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Cellular Assay for HDAC6 Inhibition
Cell-based assays are crucial for confirming the activity and selectivity of an inhibitor within a biological context. A common method involves monitoring the acetylation status of a known HDAC6-specific substrate, such as α-tubulin.
Objective: To assess the ability of an inhibitor to selectively inhibit HDAC6 in cells, leading to the hyperacetylation of its substrates.
Principle: HDAC6 is the primary deacetylase for α-tubulin.[3] Inhibition of HDAC6 results in an accumulation of acetylated α-tubulin, which can be detected and quantified using Western blotting. By comparing the levels of acetylated α-tubulin to the acetylation levels of histone proteins (substrates of Class I HDACs), the selectivity of the inhibitor can be evaluated.
Materials:
-
Cell line of interest (e.g., transformed cells)
-
Cell culture medium and supplements
-
Test compound (e.g., HPB) and control inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-acetylated-histone H3 (optional, for selectivity)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against acetylated-α-tubulin.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Analyze the band intensities to determine the relative increase in acetylated α-tubulin.
Visualizations
To further clarify the experimental processes and the biological context of HDAC6 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining HDAC6 inhibitor selectivity.
Caption: Simplified pathway of HDAC6 action and its inhibition by HPB.
References
The Chemical Probe ACY-738: A Technical Guide to Investigating HDAC6 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Unlike other histone deacetylases, HDAC6 is predominantly localized in the cytoplasm and possesses two catalytic domains. Its substrates are primarily non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90. The diverse cellular functions regulated by HDAC6, from microtubule dynamics and cell motility to protein quality control and immune responses, underscore the need for potent and selective chemical probes to dissect its biological roles.
This technical guide focuses on ACY-738 , a potent, selective, and orally bioavailable HDAC6 inhibitor that serves as a valuable chemical probe for studying HDAC6 function. Due to the lack of publicly available information on a compound named "Hdac6-IN-28," this guide will utilize the well-characterized properties of ACY-738 to illustrate the principles and methodologies for employing a chemical probe to investigate HDAC6.
Data Presentation: Quantitative Profile of ACY-738
The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the quantitative data for ACY-738, providing a clear comparison of its activity against HDAC6 and other HDAC isoforms.
Table 1: In Vitro Potency of ACY-738 Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity over HDAC6 |
| HDAC6 | 1.7 | 1x |
| HDAC1 | 94 | ~55x |
| HDAC2 | 128 | ~75x |
| HDAC3 | 218 | ~128x |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of ACY-738
| Cell Line | Assay | Concentration | Observed Effect |
| RN46A-B14 cells | α-tubulin acetylation | 2.5 µM | Increased acetylated α-tubulin[1] |
| HCT-116 cells | Tubulin acetylation | 800 nM | Induction of tubulin acetylation[2] |
| HCT-116 cells | Histone acetylation | 800 nM | Minimal histone acetylation[2] |
| Various | Cell Death | 10 µM | Comparable to LBH589 and FK228[1] |
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of ACY-738
| Animal Model | Dose | Route | Cmax (Plasma) | Key In Vivo Effect |
| Wild-type mice | 5 mg/kg | Oral | 1310 ng/mL at 0.0830 h[1][3] | Significant increase in α-tubulin acetylation in whole-brain lysates[1][3] |
| NZB/W F1 mice | 20 mg/kg | Oral | Not reported | Significantly attenuates the severity of proteinuria[1][3] |
| APP/PS1 mice | 100 mg/kg | Chow | ~25 ng/mL (plasma), ~17 ng/g (cortex) | Elevates acetylated tubulin and lowers hyperphosphorylated tau[4] |
| mSOD1G93A mice | 100 mg/kg/day | Food | Not reported | 1.5-fold increase in tubulin acetylation in the brain[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving an HDAC6 chemical probe like ACY-738.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trichostatin A and trypsin in buffer).
-
Test compound (e.g., ACY-738) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the HDAC enzyme, assay buffer, and the diluted test compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement: Western Blot for α-Tubulin Acetylation
Objective: To assess the ability of an HDAC6 inhibitor to induce the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., HCT-116, HeLa, or a relevant neuronal cell line).
-
Cell culture medium and supplements.
-
Test compound (e.g., ACY-738) dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-acetylated-Histone H3 (for selectivity).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO vehicle for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative increase in α-tubulin acetylation.
In Vivo Pharmacodynamic Assay: Brain Tubulin Acetylation
Objective: To determine if the HDAC6 inhibitor can cross the blood-brain barrier and engage its target in the central nervous system.
Materials:
-
Animal model (e.g., C57/Bl6 mice).
-
Test compound formulated for the desired route of administration (e.g., oral gavage, in chow).
-
Anesthesia and surgical tools for tissue collection.
-
Tissue homogenization buffer.
-
Western blot materials as described above.
Procedure:
-
Administer the test compound to the animals at the desired dose and time course.
-
At the designated endpoint, euthanize the animals and perfuse with ice-cold PBS.
-
Dissect the brain or specific brain regions and snap-freeze in liquid nitrogen.
-
Homogenize the brain tissue in lysis buffer and prepare lysates as described for the cellular assay.
-
Perform Western blotting for acetylated-α-tubulin and total α-tubulin to assess the pharmacodynamic effect of the compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of ACY-738 as a chemical probe for HDAC6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ACY-738 | HDAC | TargetMol [targetmol.com]
- 4. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Hdac6-IN-28: A Technical Guide to its Interaction with the HDAC6 Catalytic Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Hdac6-IN-28, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The document outlines the inhibitor's quantitative interaction with the HDAC6 catalytic domain, details the experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Core Concepts: this compound and its Target
This compound, also identified as compound 10c, is a novel benzohydroxamate-based inhibitor of HDAC6.[1][2] It demonstrates significant potency and selectivity for HDAC6, a unique class IIb histone deacetylase primarily located in the cytoplasm. HDAC6 is distinguished by its two catalytic domains and its role in deacetylating non-histone proteins, including α-tubulin, making it a key regulator of cell motility, protein trafficking, and degradation. The targeted inhibition of HDAC6 by molecules like this compound is a promising therapeutic strategy in oncology, particularly in melanoma.[1][2]
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency of this compound against HDAC6 and its selectivity over other HDAC isoforms have been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its activity profile.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC7 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Index (SI) vs HDAC1 | Selectivity Index (SI) vs HDAC3 | Selectivity Index (SI) vs HDAC7 | Selectivity Index (SI) vs HDAC8 |
| This compound (10c) | 261 | > 14,600 | > 28,400 | > 25,600 | > 8,900 | > 56 | > 109 | > 98 | > 34 |
| Tubastatin A (Reference) | 76 | - | - | - | - | - | - | - | - |
Data sourced from Duan, Y., et al. (2023).[1][2]
Interaction with the HDAC6 Catalytic Domain
The interaction of this compound with the HDAC6 catalytic domain follows the established pharmacophore model for HDAC inhibitors, which consists of three key components:
-
Zinc-Binding Group (ZBG): this compound possesses a hydroxamic acid moiety, which chelates the catalytic zinc ion (Zn2+) at the bottom of the active site pocket of HDAC6. This interaction is crucial for its inhibitory activity.
-
Linker Region: A linker connects the ZBG to the cap group, occupying the hydrophobic tunnel of the catalytic domain.
-
Cap Group: The cap group, in the case of this compound a polycyclic aromatic ring, interacts with the rim of the active site. The size and nature of the cap group are critical determinants of isoform selectivity. The bulky cap group of this compound is designed to create steric hindrance that prevents its entry into the narrower active sites of class I HDACs, thus conferring selectivity for HDAC6.
The following diagram illustrates the general mechanism of HDAC6 inhibition.
Caption: Mechanism of HDAC6 Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HDAC Isoform Inhibition Assay
This assay quantifies the inhibitory activity of this compound against various HDAC isoforms.
Caption: Experimental Workflow for HDAC Inhibition Assay.
Procedure:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 7, and 8) are incubated with a fluorogenic substrate and varying concentrations of this compound in an assay buffer.
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
A developer solution, containing Trichostatin A (a pan-HDAC inhibitor to stop the reaction) and trypsin, is added and incubated for 15 minutes at room temperature. Trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from the dose-response curves.
Cell-Based Assays
Cell Lines: B16-F10 (murine melanoma), A375 (human melanoma), SK-MEL-5 (human melanoma), and LOX-IMVI (human melanoma) cell lines were used.
4.2.1. Cell Proliferation Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for 72 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 490 nm using a microplate reader.
4.2.2. Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
B16-F10 cells are treated with this compound for 48 hours.
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells are analyzed by flow cytometry.
4.2.3. Cell Cycle Analysis (PI Staining):
-
B16-F10 cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Fixed cells are washed and stained with PI solution containing RNase A.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
4.2.4. Western Blot Analysis:
-
B16-F10 cells are treated with this compound for 24 hours.
-
Total protein is extracted, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-H3, and total H3.
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy
Animal Model: C57BL/6 mice were used to establish a B16-F10 melanoma xenograft model.
Procedure:
-
B16-F10 cells are subcutaneously injected into the right flank of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound (at a specified dose, e.g., 80 mg/kg) is administered orally once daily.
-
Tumor volume and body weight are measured regularly.
-
After the treatment period, tumors are excised, weighed, and processed for further analysis (e.g., western blotting for acetylated-α-tubulin).
Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis and cause S-phase arrest in B16-F10 melanoma cells.[1][2] The induction of apoptosis is a key mechanism for its anticancer activity.
References
Methodological & Application
Application Notes and Protocols for Hdac6-IN-28 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, including α-tubulin and Hsp90.[1][2][3] Its involvement in cell motility, protein degradation, and stress response has made it a significant target in drug discovery, particularly for neurodegenerative diseases, inflammatory disorders, and cancer.[2][4] Hdac6-IN-28 is a chemical compound designed as an inhibitor of HDAC6. This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity on HDAC6 using a fluorometric assay.
Mechanism of Action of HDAC Inhibitors:
HDAC inhibitors, including this compound, function by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[5] This inhibition leads to an accumulation of acetylated histones and non-histone proteins.[6][7] The hyperacetylation of histones results in a more relaxed chromatin structure, which can lead to the reactivation of tumor suppressor genes.[6][7] For HDAC6 specifically, inhibition prevents the deacetylation of substrates like α-tubulin, affecting microtubule dynamics and cell migration, and Hsp90, impacting client protein stability.[2][6]
Signaling Pathway of HDAC6 Action
Caption: HDAC6 deacetylates cytoplasmic proteins like α-tubulin and Hsp90.
In Vitro HDAC6 Inhibitor Screening Protocol
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human HDAC6 using a fluorometric assay. Commercially available kits, such as those from Abcam or BPS Bioscience, provide the necessary reagents and should be used according to the manufacturer's instructions.[1][8]
Principle:
The assay is based on the deacetylation of a fluorogenic peptide substrate by HDAC6. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore that can be measured at a specific excitation and emission wavelength. The fluorescence intensity is directly proportional to the HDAC6 activity.
Materials:
-
Recombinant Human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
HDAC Assay Buffer
-
Developer
-
This compound (test compound)
-
Known HDAC6 inhibitor (e.g., Tubacin or Trichostatin A) as a positive control[4][8]
-
DMSO (for dissolving compounds)
-
96-well white microplate
-
Multi-well spectrofluorometer
Experimental Workflow:
Caption: Workflow for in vitro HDAC6 inhibitor screening.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HDAC6 enzyme by diluting the stock in HDAC Assay Buffer. The final concentration should be determined based on the manufacturer's recommendation or a preliminary enzyme titration experiment.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HDAC Assay Buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit HDAC activity.[9]
-
Prepare a stock solution of the positive control inhibitor (e.g., Tubacin) in DMSO and perform serial dilutions.
-
Prepare the Substrate Mix according to the kit's protocol, typically by diluting the substrate in HDAC Assay Buffer.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Contains Assay Buffer, Substrate, and Developer.
-
Enzyme Control (EC - 100% Activity): Contains Assay Buffer, HDAC6 Enzyme, Substrate, and Developer.
-
Test Compound (this compound): Contains Assay Buffer, HDAC6 Enzyme, serially diluted this compound, Substrate, and Developer.
-
Positive Control: Contains Assay Buffer, HDAC6 Enzyme, serially diluted positive control inhibitor, Substrate, and Developer.
-
-
Add the appropriate components (Assay Buffer, HDAC6 enzyme, this compound, or control inhibitor) to each well, bringing the volume to 50 µL (or as specified by the kit).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the Substrate Mix to each well to start the reaction.
-
Mix gently and incubate the plate at 37°C for 30 minutes.[4]
-
-
Reaction Termination and Signal Development:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8]
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percentage of HDAC6 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC6 activity, by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The inhibitory activities of this compound and control compounds should be summarized in a table for clear comparison.
Table 1: In Vitro Inhibitory Activity against HDAC6
| Compound | IC50 (nM) |
| This compound | Insert experimental value |
| Tubacin (Control) | Insert experimental value |
| Trichostatin A (Control) | 1.18[10] |
| SAHA (Control) | 10.5[10] |
| Panobinostat (Control) | 2.51[10] |
Note: The IC50 values for control compounds are provided as examples and may vary depending on the specific assay conditions. It is crucial to determine the IC50 of control compounds under your experimental conditions.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete mixing of reagents and check for potential contamination of buffers or plates.
-
Low Signal: The enzyme concentration may be too low, or the incubation times may need to be optimized.
-
DMSO Effects: As mentioned, maintain a low final concentration of DMSO in the assay to avoid non-specific inhibition. A solvent control well is recommended.[9]
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer to obtain accurate results.
By following this detailed protocol, researchers can effectively evaluate the in vitro inhibitory potency of this compound against HDAC6, providing valuable data for drug development and further biological studies.
References
- 1. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 2. pnas.org [pnas.org]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. abcam.com [abcam.com]
- 10. reactionbiology.com [reactionbiology.com]
Hdac6-IN-28: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-28 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, Class IIb histone deacetylase. Unlike other HDACs that primarily target nuclear histones, HDAC6 deacetylates a variety of cytoplasmic proteins, playing a crucial role in cell motility, protein quality control, and microtubule dynamics. Its substrates include α-tubulin, the molecular chaperone Hsp90, and the actin-remodeling protein cortactin.[1][2][3] Inhibition of HDAC6 leads to hyperacetylation of these substrates, resulting in various cellular effects, including cell cycle arrest, apoptosis, and disruption of chaperone activity.[4][5][6] These characteristics make HDAC6 a compelling target for therapeutic intervention in oncology and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, designed to assist researchers in investigating its biological effects.
Mechanism of Action
This compound exerts its biological effects by binding to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its target substrates. The primary and most well-established downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin.[7] This modification is associated with increased microtubule stability.[8] Another key substrate of HDAC6 is Hsp90; inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can disrupt its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.[4][6][9] The culmination of these effects can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[10]
Data Presentation
The following table summarizes the in vitro activity of this compound and other representative HDAC6 inhibitors against various cancer cell lines. This data is provided for comparative purposes and to guide the selection of appropriate starting concentrations for your experiments.
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound | B16-F10 (Murine Melanoma) | Not Specified | IC50: 261 nM | [4] |
| Tubastatin A | HCT-116 (Human Colon Carcinoma) | Cell Viability | IC50: 11.97 µM | [11] |
| ACY-1215 | SMG5 (Ovarian Cancer) | Cell Viability | IC50: 1.9 µM | [12] |
| ACY-1215 | SMG6 (Ovarian Cancer) | Cell Viability | IC50: 3.4 µM | [12] |
| Cmpd. 12 | HCT-116 (Human Colon Carcinoma) | Cell Viability | IC50: 2.78 µM | [11] |
| Cmpd. 18 | HCT-116 (Human Colon Carcinoma) | Cell Viability | IC50: 2.59 µM | [11] |
| Vorinostat | MV4-11 (Biphenotypic B myelomonocytic leukemia) | Cell Viability | IC50: 0.636 µM | [12] |
| Vorinostat | Daudi (Burkitt's lymphoma) | Cell Viability | IC50: 0.493 µM | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Western Blot Analysis of α-tubulin Acetylation
This protocol is designed to detect the increase in acetylated α-tubulin, a direct downstream marker of HDAC6 inhibition.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 100 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: For the MTT assay, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength using a plate reader. For the MTS assay, the product is directly soluble, and absorbance can be read after the incubation period.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for investigating the biological roles of HDAC6 in various cellular processes. The protocols outlined in this document provide a comprehensive guide for researchers to study the effects of this potent inhibitor in cell culture. It is recommended that optimal concentrations and incubation times be determined empirically for each cell line and experimental endpoint. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting HDAC6 in cancer and other diseases.
References
- 1. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-28 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Hdac6-IN-28, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Due to the limited publicly available in vivo data specifically for this compound, this document provides a generalized protocol based on established methodologies for other selective HDAC6 inhibitors. Researchers should consider these as guidelines and optimize the experimental conditions for their specific models and research questions.
Introduction to this compound
This compound (also known as compound 10C) is a potent inhibitor of HDAC6 with a reported IC50 of 261 nM. It has been shown to induce apoptosis and S-phase arrest in B16-F10 melanoma cells and effectively increases the expression of its primary downstream target, acetylated-α-tubulin, both in vitro and in vivo. HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a promising therapeutic target.
Data Presentation: In Vivo Dosages of Selective HDAC6 Inhibitors
The following table summarizes reported in vivo dosages and administration routes for various selective HDAC6 inhibitors in murine models. This data can serve as a starting point for determining the appropriate dosage range for this compound. A dose-response study is highly recommended to establish the optimal dose for a specific animal model and therapeutic indication.
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Tubastatin A | Mouse | Diet-induced Obesity | 25 mg/kg | Intraperitoneal (i.p.) | [1] |
| QTX125 | Nude mice | Mantle Cell Lymphoma Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | [2] |
| WT161 | Mouse | Multiple Myeloma Xenograft | 50-100 mg/kg | Intraperitoneal (i.p.) | [3] |
| KA2507 | Mouse | Melanoma & Colorectal Cancer | Not specified | Oral (p.o.) | [4][5] |
| ACY-738 | Mouse | Not specified | 50 mg/kg | Intraperitoneal (i.p.) | Not in search results |
| Romidepsin | Mouse | Social Isolation Stress | 0.25 mg/kg | Intraperitoneal (i.p.) | Not in search results |
| MS-275 | Mouse | Social Isolation Stress | 5 mg/kg | Intraperitoneal (i.p.) | Not in search results |
Experimental Protocols
Animal Model Selection
The choice of animal model is critical and will depend on the research question. For oncology studies, xenograft models using human cancer cell lines (e.g., B16-F10 for melanoma) or patient-derived xenografts (PDXs) in immunocompromised mice (e.g., nude or SCID) are common. For neurodegenerative or inflammatory disease models, transgenic mouse models or induced disease models (e.g., collagen-induced arthritis) are frequently used.
Formulation and Administration of this compound
Formulation:
The formulation of this compound will depend on its solubility and the chosen route of administration. A common vehicle for intraperitoneal (i.p.) injection of hydrophobic compounds is a mixture of DMSO, Cremophor EL (or Tween 80), and saline. For oral (p.o.) administration, the compound may be formulated in a solution or suspension using vehicles such as 0.5% carboxymethylcellulose (CMC).
Example Formulation for Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dilute the this compound stock solution with the vehicle to the desired final concentration.
Administration:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies. The injection volume should be appropriate for the animal's size (e.g., 100 µL for a 20-25g mouse).
-
Oral gavage (p.o.): Preferred for studies aiming for clinical translation. The volume should be carefully controlled to avoid aspiration.
-
Intravenous (i.v.) injection: For direct systemic delivery, often used in pharmacokinetic studies.
Experimental Workflow for an In Vivo Efficacy Study (Xenograft Model)
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a cancer xenograft model.
Caption: Experimental workflow for an in vivo efficacy study.
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement of this compound in vivo, it is essential to measure the acetylation status of its primary substrate, α-tubulin.
Protocol: Western Blot for Acetylated-α-tubulin
-
Tissue Lysis: Homogenize tumor or other relevant tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
Signaling Pathway
HDAC6's primary role in the cytoplasm involves the deacetylation of non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics and intracellular transport.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Conclusion and Future Directions
This compound is a promising selective HDAC6 inhibitor with potential therapeutic applications in various diseases. The protocols and data presented here provide a framework for initiating in vivo studies. It is imperative for researchers to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose for their specific experimental context. Further research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound and exploring its efficacy in a broader range of disease models.
References
- 1. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. pnas.org [pnas.org]
- 4. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development and First-in-Human Study of KA2507, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Hdac6-IN-28 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Hdac6 inhibitors, with a focus on Hdac6-IN-28 and its analogs, in mouse models. The information is curated for professionals in research and drug development, offering detailed protocols, quantitative data summaries, and visual representations of signaling pathways.
Quantitative Data Summary
The following tables summarize the pharmacokinetic (PK) and pharmacodynamic properties of bicyclic-capped histone deacetylase 6 (HDAC6) inhibitors, which are structurally related to this compound, in mouse models. This data is essential for designing and interpreting in vivo studies.
Table 1: In Vitro ADMET and Pharmacokinetic Parameters of Bicyclic-Capped HDAC6 Inhibitors [1]
| Parameter | Compound 12a | Tubastatin A |
| HDAC6 IC50 (nM) | 9 | 29 |
| HDAC1 IC50 (nM) | >8000 | >28000 |
| Permeability (pH 7.4 x 10⁻⁶ cm/s) | ||
| A-B | 2.00 | 3.89 |
| B-A | 19.7 | 13.2 |
| Liver Microsomes Stability T1/2 (min) | ||
| Human | 1520 | 1944 |
| Mouse | 303 | 285 |
| Hepatocyte Stability T1/2 (min) | ||
| Human | 88 | 1488 |
| Mouse | 30 | 40 |
| Plasma Stability Remaining % (120 min) | ||
| Human | 96.4 | 93.4 |
| Mouse | 83.0 | 87.9 |
| CYP Inhibition IC50 (μM) | ||
| 1A2 | >50 | >50 |
| 2C9 | >50 | >50 |
| 2C19 | >50 | >50 |
| 2D6 | 16 | >50 |
| 3A4-M | >50 | >50 |
| 3A4-T | >50 | 36 |
| Mouse PK (IV dose 3 mg/kg) | ||
| Cl (mL/min/kg) | 222 | 34 |
| Vdss (L/kg) | 4.14 | 0.382 |
| t1/2 (h) | 0.351 | 0.851 |
| AUC(0–∞) (h·ng/mL) | 227 | 1483 |
| Mouse PK (PO dose 30 mg/kg) | ||
| tmax (h) | 0.25 | 0.25 |
| Cmax (ng/mL) | 135 ± 36 | 4367 ± 470 |
| AUC(0–∞) (h*ng/mL) | 134 ± 12 | 3105 ± 84 |
| F (%) | 5.88 ± 0.53 | 20.9 ± 0.53 |
Data are presented as the mean ± SD from three male CD1 mice.
Experimental Protocols
This section outlines detailed methodologies for key experiments involving the administration of HDAC6 inhibitors to mouse models.
Protocol 1: Pharmacokinetic Analysis of an HDAC6 Inhibitor in CD1 Mice
Objective: To determine the pharmacokinetic profile of an HDAC6 inhibitor following intravenous (IV) and oral (PO) administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD1 (male)
-
Number: 3 mice per administration route
Materials:
-
HDAC6 inhibitor (e.g., a bicyclic-capped analog of this compound)
-
Vehicle for formulation (e.g., 5% DMSO in "10% HP-β-CD in saline", pH adjusted with 0.5 M HCl)[1]
-
Dosing syringes and needles (appropriate for IV and PO administration)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Formulation Preparation: Prepare the dosing formulation of the HDAC6 inhibitor in the specified vehicle. Ensure complete dissolution.
-
Animal Dosing:
-
Intravenous (IV) Administration: Administer a single dose of 3 mg/kg via the tail vein.
-
Oral (PO) Administration: Administer a single dose of 30 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of the HDAC6 inhibitor using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Calculate key PK parameters including clearance (Cl), volume of distribution at steady state (Vdss), half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (tmax), and oral bioavailability (F%).
Protocol 2: In Vivo Efficacy Study in a Charcot-Marie-Tooth (CMT) Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of an HDAC6 inhibitor in a mouse model of axonal CMT.
Animal Model:
-
A mouse model that recapitulates the axonal transport defects of CMT, for instance, mice expressing a mutant form of HSPB1.
Materials:
-
HDAC6 inhibitor
-
Vehicle for formulation
-
Equipment for behavioral testing (e.g., rotarod)
-
Microscopy equipment for assessing mitochondrial axonal transport in cultured neurons.
Procedure:
-
Dosing Regimen: Based on PK data, establish a chronic dosing regimen (e.g., daily intraperitoneal or oral administration).
-
Treatment Groups:
-
Vehicle control group
-
HDAC6 inhibitor treatment group(s) at one or more dose levels.
-
-
Behavioral Analysis: Conduct regular behavioral assessments (e.g., weekly rotarod performance) to monitor motor function.
-
Cellular Assay in a Neuronal Model:
-
Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) from a relevant CMT mouse model.
-
Treat the cultured neurons with the HDAC6 inhibitor or vehicle.
-
Assess mitochondrial axonal transport using live-cell imaging and fluorescent mitochondrial markers.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (e.g., sciatic nerve, spinal cord) for histological and biochemical analysis.
-
Measure markers of HDAC6 inhibition, such as the ratio of acetylated α-tubulin to total α-tubulin, via Western blot.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by HDAC6 inhibitors and a typical experimental workflow for their in vivo evaluation.
Caption: Mechanism of Action of HDAC6 Inhibitors.
Caption: Experimental Workflow for In Vivo Evaluation.
HDAC6 inhibition has shown therapeutic potential in various disease models.[2] In the context of neurodegenerative diseases like Charcot-Marie-Tooth and Alzheimer's, a primary mechanism is the increase in α-tubulin acetylation.[3][2] This post-translational modification is crucial for the stability of microtubules and the efficiency of axonal transport, which is often impaired in these conditions.[4] By inhibiting HDAC6, the deacetylating pressure on α-tubulin is removed, leading to its hyperacetylation and subsequent restoration of mitochondrial transport along axons.[3] Another key substrate of HDAC6 is the chaperone protein HSP90.[5] Inhibition of HDAC6 leads to the hyperacetylation of HSP90, which can impair its function and promote the degradation of its client proteins, a mechanism that is particularly relevant in cancer therapy.[5] The signaling pathways involved in the cellular response to HDAC6 inhibition can also include the PI3K/AKT and MAPK/ERK pathways, especially in the context of cancer.[6] The administration of specific HDAC6 inhibitors like ACY-738 has been shown to increase microtubule acetylation in the spinal cord of mouse models of ALS.[7][8] Furthermore, studies using HDAC6 knockout mice have demonstrated that while these mice have hyperacetylated tubulin, they are viable and develop normally, suggesting that specific inhibition of HDAC6 may have a favorable safety profile.
References
- 1. Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Male histone deacetylase 6 (HDAC6) knockout mice have enhanced ventilatory responses to hypoxic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Melanoma Cell Biology with HDAC6 Inhibitor Hdac6-IN-28
For research use only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell migration, protein degradation, and signal transduction. In melanoma, HDAC6 is often overexpressed and has been implicated in promoting tumor growth, metastasis, and immune evasion.[1][2] Inhibition of HDAC6 has emerged as a promising therapeutic strategy for melanoma.[3][4]
These application notes provide an overview of the use of selective HDAC6 inhibitors for studying melanoma cell biology. While specific data for Hdac6-IN-28 is not available in the public domain at the time of writing, the information presented here is based on the well-characterized selective HDAC6 inhibitors Nexturastat A, Tubastatin A, and ACY-1215. Due to its presumed selectivity, this compound is expected to exhibit similar biological activities and can be utilized in the described experimental protocols.
Selective HDAC6 inhibitors have been shown to decrease melanoma cell proliferation, induce G1 cell cycle arrest, and modulate the tumor microenvironment by enhancing anti-tumor immunity.[4][5] A key mechanism of action involves the regulation of the STAT3 signaling pathway, which in turn affects the expression of the immune checkpoint ligand PD-L1.[1][6][7]
Data Presentation
The following tables summarize quantitative data obtained from studies using selective HDAC6 inhibitors in melanoma cell lines. These values can serve as a reference for designing experiments with this compound.
Table 1: Antiproliferative Activity of Selective HDAC6 Inhibitors in Melanoma Cell Lines
| Inhibitor | Cell Line | Mutation Status | IC50 / GI50 (µM) | Reference |
| Nexturastat A | B16 | Not Specified | 14.3 | [8] |
| Nexturastat A | RPMI-8226 (Multiple Myeloma) | Not Specified | ~30 (for 48h) | [9] |
| Tubastatin A | WM164, WM983A, WM793 | BRAF/NRAS mutant | Dose-dependent decrease in viability | [5] |
| ACY-1215 | Melanoma cells | Not Specified | Induces cell cycle arrest and apoptosis | [3] |
Table 2: Effects of Selective HDAC6 Inhibitors on Cell Cycle and Apoptosis in Melanoma Cells
| Inhibitor | Cell Line | Effect | Assay | Reference |
| Nexturastat A | Multiple Myeloma Cells | G1 phase arrest, Apoptosis induction | Flow Cytometry | [9] |
| Tubastatin A | WM164, B16-F10 | No significant apoptosis | Annexin V/DAPI Staining | [5] |
| HDAC6 siRNA | A375.S2 | G0/G1 phase arrest, Apoptosis induction | Flow Cytometry, Western Blot | [10][11] |
| ACY-1215 | Melanoma cells | G0/G1 cell cycle arrest, Apoptosis induction | Not Specified | [12] |
Signaling Pathways
Inhibition of HDAC6 in melanoma cells has been shown to impact key signaling pathways involved in tumor progression and immune response. The diagram below illustrates the proposed mechanism of action of a selective HDAC6 inhibitor on the STAT3 and PD-L1 pathway.
Caption: HDAC6 inhibition on the STAT3/PD-L1 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on melanoma cell biology.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of melanoma cells.
Caption: Workflow for the MTS-based cell viability assay.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, B16-F10)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Western Blot Analysis for Protein Expression
This protocol is to assess the effect of this compound on the expression and post-translational modification of key proteins.
Caption: Workflow for Western Blot analysis.
Materials:
-
Melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetyl-α-tubulin, α-tubulin, HDAC6, p-STAT3, STAT3, PD-L1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture melanoma cells and treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in melanoma cells treated with this compound using flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat melanoma cells with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Troubleshooting
-
Low or no effect of this compound:
-
Concentration: The concentration of the inhibitor may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Incubation time: The incubation time may be too short. Try a time-course experiment.
-
Inhibitor stability: Ensure the inhibitor is properly stored and handled to maintain its activity.
-
-
High background in Western blots:
-
Blocking: Increase the blocking time or try a different blocking agent.
-
Antibody concentration: Optimize the primary and secondary antibody concentrations.
-
Washing steps: Increase the number and duration of washing steps.
-
-
High percentage of necrotic cells in apoptosis assay:
-
Inhibitor concentration: A very high concentration of the inhibitor may be causing necrosis rather than apoptosis. Use a lower concentration.
-
Cell handling: Handle the cells gently during harvesting and staining to minimize mechanical damage.
-
Conclusion
This compound, as a selective HDAC6 inhibitor, is a valuable tool for investigating the role of HDAC6 in melanoma cell biology. The provided protocols for assessing cell viability, protein expression, and apoptosis can be adapted to study the specific effects of this compound. By understanding the molecular mechanisms through which HDAC6 inhibition affects melanoma cells, researchers can contribute to the development of novel therapeutic strategies for this aggressive cancer.
References
- 1. Essential role of HDAC6 in the regulation of PD‐L1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Targeting histone deacetylase 6 mediates a dual anti‐melanoma effect: Enhanced antitumor immunity and impaired cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of HDAC6 in the regulation of PD-L1 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application of Hdac6-IN-28 in Immunotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hdac6-IN-28 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with significant potential in the field of cancer immunotherapy.[1][2] As a key regulator of various cellular processes, HDAC6 has emerged as a promising therapeutic target to enhance anti-tumor immune responses. This compound, a novel benzohydroxamate-based inhibitor, has demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for preclinical immunotherapy research.[1][2]
The primary applications of this compound in immunotherapy research revolve around its ability to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. Key areas of application include:
-
Enhancement of Anti-Tumor Immunity: HDAC6 inhibition has been shown to promote a pro-inflammatory tumor microenvironment, which is more conducive to an effective anti-tumor immune response.[3] This includes increasing the infiltration of cytotoxic T lymphocytes and promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.
-
Combination Therapy with Immune Checkpoint Inhibitors: this compound can be used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to overcome resistance and improve therapeutic outcomes. HDAC6 inhibition can modulate the expression of immune checkpoint proteins on tumor cells, potentially sensitizing them to checkpoint blockade.
-
Modulation of Immune Cell Function: this compound can directly impact the function of various immune cells. It has been shown to decrease the suppressive activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby unleashing a more robust anti-tumor immune response.
-
Investigation of Cancer Cell Biology: this compound serves as a valuable chemical probe to investigate the role of HDAC6 in cancer cell proliferation, survival, and immune evasion.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant HDAC6 inhibitors.
| Parameter | This compound | Other HDAC6 Inhibitors (Examples) | Reference |
| IC50 (HDAC6) | 261 nM | ACY-1215: ~5 nM; Tubastatin A: ~15 nM | [1][2] |
| Effect on Cancer Cells | Induces apoptosis and S-phase arrest in B16-F10 melanoma cells. | ACY-1215 inhibits proliferation of various cancer cell lines. | [1][2] |
| In Vivo Efficacy | Increases acetylated-α-tubulin expression. | ACY-1215 in combination with anti-PD-1 reduces tumor growth in murine models. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods for studying HDAC6 inhibitors in an immunotherapy context.
In Vitro Cell Viability and Apoptosis Assay
Objective: To determine the effect of this compound on the viability and induction of apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., B16-F10 melanoma cells)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis of Acetylated-α-tubulin and PD-L1
Objective: To assess the inhibition of HDAC6 activity by measuring the acetylation of its substrate, α-tubulin, and to evaluate the effect of this compound on the expression of PD-L1.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-PD-L1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice and B16-F10 melanoma cells)
-
This compound
-
Anti-PD-1 antibody
-
Vehicle control
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Drug Administration: Administer this compound (e.g., daily by oral gavage or intraperitoneal injection) and the anti-PD-1 antibody (e.g., twice a week by intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be harvested for further analysis (e.g., flow cytometry of immune cells, immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor tissue
-
Enzyme digestion buffer (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the tumor tissue and digest with an enzyme cocktail to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface and intracellular markers.
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to quantify the different immune cell populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer immunotherapy.
Caption: In vivo tumor growth inhibition experimental workflow.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Hdac6-IN-28 in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic effects of Hdac6-IN-28, a selective HDAC6 inhibitor, in combination with anti-PD-L1 checkpoint blockade. The information compiled is based on published preclinical studies involving various selective HDAC6 inhibitors and their combination with immunotherapy.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology. Unlike other HDACs, HDAC6 is primarily cytoplasmic and deacetylates non-histone proteins involved in crucial cellular processes such as protein trafficking, cell migration, and immune modulation. Selective inhibition of HDAC6 has been shown to downregulate the expression of the programmed death-ligand 1 (PD-L1) on tumor cells and modulate the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response.[1][2][3]
The combination of a selective HDAC6 inhibitor, such as this compound, with an anti-PD-L1 antibody presents a rational therapeutic strategy to enhance the efficacy of immune checkpoint blockade. This approach aims to simultaneously reduce tumor-mediated immune suppression and reinvigorate the anti-cancer immune response. Preclinical studies have demonstrated that this combination can lead to significant reductions in tumor growth and improved survival in various cancer models.[3][4]
This document provides detailed methodologies for key experiments to evaluate this combination therapy and summarizes the expected quantitative outcomes based on existing literature.
Mechanism of Action
The synergistic anti-tumor effect of combining this compound with anti-PD-L1 therapy is multifactorial:
-
Downregulation of PD-L1 Expression: HDAC6 inhibition has been shown to decrease the expression of PD-L1 on cancer cells. This is mediated, in part, by interfering with the STAT1 and STAT3 signaling pathways, which are key regulators of PD-L1 transcription.[1][2]
-
Modulation of the Tumor Microenvironment: HDAC6 inhibitors can alter the composition of the TME by:
-
Direct Anti-Tumor Effects: HDAC6 inhibitors can suppress the growth of tumor cells directly.[4]
Below is a diagram illustrating the proposed signaling pathway for HDAC6-mediated regulation of PD-L1.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of HDAC6 inhibitors with anti-PD-1/PD-L1 therapy.
Table 1: In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Survival | Reference |
| Ovarian Cancer (ARID1A-inactivated) | Control | - | - | [4] |
| anti-PD-L1 | Moderate Inhibition | Modest Increase | [4] | |
| HDAC6i (ACY1215) | Significant Inhibition | Increased | [4] | |
| HDAC6i + anti-PD-L1 | Synergistic Inhibition | Significantly Increased | [4] | |
| Melanoma (Syngeneic) | Control | - | - | [3] |
| anti-PD-1 | Moderate Inhibition | Increased | [3] | |
| HDAC6i (Nexturastat A) | Moderate Inhibition | Increased | [3] | |
| HDAC6i + anti-PD-1 | Significant Reduction | Significantly Increased | [3] |
Table 2: Immunophenotyping of Tumor Microenvironment
| Cancer Model | Treatment Group | Change in CD8+ T Cells | Change in IFNγ+ CD8+ T Cells | Change in M2 Macrophages | Reference |
| Ovarian Cancer (ARID1A-inactivated) | HDAC6i + anti-PD-L1 | Increased | Significantly Increased | - | [4][6] |
| Melanoma (Syngeneic) | HDAC6i + anti-PD-1 | Enhanced Infiltration | Increased | Significant Reduction | [3] |
Table 3: In Vitro PD-L1 Expression
| Cell Line | Treatment | PD-L1 Expression Change | Reference |
| Melanoma Cells | HDAC6i | Downregulation | [1] |
| Colorectal Cancer Cells | HDAC6i (ACY-1215) | Downregulation of IFN-γ induced PD-L1 | [2] |
| Human Monocytes | HDAC6i (ITF3756) | Reduction of TNF-α induced PD-L1 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination of this compound and anti-PD-L1 therapy.
In Vitro PD-L1 Expression Analysis by Flow Cytometry
Objective: To determine the effect of this compound on baseline and cytokine-induced PD-L1 expression in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant murine IFN-γ (or other relevant cytokine)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated anti-mouse PD-L1 antibody
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of analysis.
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
For cytokine induction, add IFN-γ (e.g., 10 ng/mL) to a subset of wells for the last 16-24 hours of the this compound treatment.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Transfer cells to FACS tubes and wash with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer containing Fc Block and incubate for 10 minutes on ice.
-
Add the anti-PD-L1 antibody and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing the viability dye.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of PD-L1 on the live cell population.
-
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-L1 antibody in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor model)
-
Syngeneic tumor cells (e.g., B16-F10 for C57BL/6, CT26 for BALB/c)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-L1 antibody (in vivo grade)
-
Isotype control antibody
-
Vehicle control for this compound
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^5 cells in 100 µL PBS) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups:
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + anti-PD-L1
-
Group 4: this compound + anti-PD-L1
-
-
Dosing:
-
Administer this compound (e.g., daily or as determined by its pharmacokinetics) via the appropriate route (e.g., oral gavage).
-
Administer anti-PD-L1 and isotype control antibodies (e.g., 10 mg/kg) via intraperitoneal injection twice a week.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Monitor body weight and general health of the mice.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Collect tumors and spleens for further analysis (e.g., immunophenotyping).
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
Objective: To visualize and quantify the infiltration of immune cells (e.g., CD8+ T cells) in the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Wash sections and incubate with the HRP-conjugated secondary antibody.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a coverslip.
-
Analysis:
-
Capture images of multiple fields per tumor section.
-
Quantify the number of CD8+ cells per unit area using image analysis software.
-
Conclusion
The combination of this compound with anti-PD-L1 therapy holds significant promise as a novel cancer treatment strategy. The protocols and expected outcomes detailed in this document provide a framework for researchers to investigate this therapeutic approach. By downregulating PD-L1 and favorably modulating the tumor microenvironment, selective HDAC6 inhibition can sensitize tumors to immune checkpoint blockade, potentially leading to more durable anti-tumor responses. Further preclinical and clinical investigation is warranted to fully elucidate the potential of this combination therapy.
References
- 1. Essential role of HDAC6 in the regulation of PD-L1 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockade therapy by decreasing the anti-inflammatory phenotype of macrophages and down-regulation of immunosuppressive proteins in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 Inhibition Synergizes with Anti-PD-L1 Therapy in ARID1A-Inactivated Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Hdac6-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 deacetylates a number of non-histone proteins, including α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[1][2] This activity implicates HDAC6 in the regulation of microtubule dynamics, cell migration, protein quality control, and stress responses.[1][3] Dysregulation of HDAC6 has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[4][5]
Hdac6-IN-28 is a novel small molecule inhibitor designed to selectively target the enzymatic activity of HDAC6. By inhibiting HDAC6, this compound is expected to induce hyperacetylation of its substrates, leading to downstream cellular effects such as cell cycle arrest, apoptosis, and inhibition of cell motility in cancer cells.[4][6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a critical step in the preclinical evaluation of this potential therapeutic agent.
Mechanism of Action and Signaling Pathways
HDAC6's role in cellular function is multifaceted. Its deacetylation of α-tubulin affects microtubule stability and dynamics, which are essential for cell division and migration.[1] The deacetylation of Hsp90 by HDAC6 is critical for the proper folding and stability of numerous client proteins, many of which are oncoproteins such as c-Raf, and AKT.[6] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, resulting in the degradation of these client proteins and subsequent downstream effects on cell survival and proliferation pathways.[2][6]
Furthermore, HDAC6 is involved in the cellular stress response. It plays a role in the formation of aggresomes, which are cellular structures that sequester and clear misfolded proteins.[1] By modulating these pathways, inhibition of HDAC6 can sensitize cancer cells to other anti-cancer agents and induce cell death.[7]
Below is a diagram illustrating a simplified signaling pathway involving HDAC6 and its inhibition.
Data Presentation
The following table is an example of how to present quantitative data from a cell viability assay with this compound. The IC50 value, the concentration of an inhibitor that is required for 50% inhibition of a biological function, is a key metric.
| Cell Line | This compound Concentration (µM) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{2.5} |
| 0.1 | 92 ± 5.1 | ||
| 1 | 68 ± 3.9 | ||
| 2.5 | 49 ± 4.2 | ||
| 5 | 31 ± 3.5 | ||
| 10 | 15 ± 2.8 | ||
| A549 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{5.8} |
| 0.1 | 95 ± 4.8 | ||
| 1 | 75 ± 6.1 | ||
| 5 | 52 ± 5.5 | ||
| 10 | 28 ± 4.9 | ||
| 20 | 12 ± 3.1 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should determine these values experimentally.
Experimental Protocols
A detailed protocol for a common colorimetric cell viability assay, the MTT assay, is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cell Viability Assay Protocol
1. Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow Diagram
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action of the compound.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of this compound through a cell viability assay. The provided protocols and diagrams serve as a foundation for researchers to design and execute their experiments. It is crucial to empirically determine the optimal experimental conditions, such as cell seeding density, drug concentration range, and incubation time, for the specific cell lines and research questions being investigated. The systematic evaluation of this compound's effect on cell viability is a fundamental step towards understanding its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 regulates sensitivity to cell death in response to stress and post-stress recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Hdac6-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin and cortactin. Inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology. Hdac6-IN-28 is a potent and selective inhibitor of HDAC6. By inhibiting HDAC6, this compound can lead to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics and inducing cell stress, ultimately leading to apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of this compound Induced Apoptosis
HDAC6 inhibitors, including this compound, induce apoptosis through a multi-faceted mechanism. A key event is the hyperacetylation of α-tubulin, which disrupts microtubule stability and function. This can trigger the intrinsic apoptotic pathway. Furthermore, HDAC6 inhibition has been shown to modulate the expression and activity of key apoptosis-regulating proteins. For instance, inhibition of HDAC6 can lead to the acetylation of Ku70, a protein that sequesters the pro-apoptotic protein Bax.[1] Acetylation of Ku70 results in the release of Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[1] The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is often shifted towards apoptosis following treatment with HDAC inhibitors.[2][3][4] This ultimately leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[5][6][7]
Data Presentation
The following table provides representative data on the percentage of apoptotic cells as determined by flow cytometry after treatment with an HDAC6 inhibitor. While specific data for this compound is not publicly available, this table, based on results from similar HDAC6 inhibitors like ACY-241 and A452, illustrates the expected dose-dependent increase in apoptosis.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 2.5 | 1.5 | 4.0 |
| HDAC6 Inhibitor | 1.0 | 5.0 | 2.0 | 7.0 |
| 5.0 | 15.0 | 5.0 | 20.0 | |
| 10.0 | 25.0 | 11.0 | 36.0 |
Note: The data presented here is illustrative and based on the pro-apoptotic effects of other selective HDAC6 inhibitors. Actual results with this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
For suspension cells, seed the cells in a 12-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control well treated with the same concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension directly from the well to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.
-
Discard the supernatant and proceed immediately to the Annexin V/PI staining protocol.
-
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol outlines the staining procedure for detecting apoptotic cells using a commercially available Annexin V-FITC and PI apoptosis detection kit.
Materials:
-
Harvested cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS, pH 7.4
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Preparation of 1X Binding Buffer:
-
Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for the number of samples.
-
-
Cell Staining:
-
Resuspend the washed cell pellet from the previous protocol in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained control samples.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) for statistical analysis.
-
Analyze the data using appropriate software to quadrant the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bim upregulation by histone deacetylase inhibitors mediates interactions with the Bcl-2 antagonist ABT-737: evidence for distinct roles for Bcl-2, Bcl-xL, and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "HDAC6 Inhibition Prevents TNF-α-Induced Caspase 3 Activation in Lung E" by Jinyan Yu, Mengshi Ma et al. [uknowledge.uky.edu]
- 6. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Hdac6-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and cell cycle progression. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90. Its involvement in tumorigenesis and metastasis has made it a compelling target for cancer therapy.[1]
Hdac6-IN-28 is a potent and selective inhibitor of HDAC6. By inhibiting the deacetylase activity of HDAC6, this compound can induce hyperacetylation of its substrates, leading to downstream effects that include disruption of microtubule dynamics, interference with protein trafficking, and ultimately, cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for utilizing this compound to study its effects on the cell cycle.
Mechanism of Action
This compound, like other HDAC6 inhibitors, exerts its effects by binding to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its target proteins. The hyperacetylation of α-tubulin, a key component of microtubules, is a hallmark of HDAC6 inhibition. This modification can disrupt the normal dynamics of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption can lead to a mitotic arrest, typically in the G2/M phase of the cell cycle.
Furthermore, HDAC6 has been shown to be involved in the regulation of key cell cycle proteins. Inhibition of HDACs can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, which can halt the cell cycle at the G1/S or G2/M checkpoints.[2] The precise phase of cell cycle arrest can be cell-type dependent.
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the expected quantitative effects of this compound on the cell cycle distribution of various cancer cell lines. Data is presented as the percentage of cells in each phase of the cell cycle after treatment with the inhibitor for a specified duration.
Table 1: Cell Cycle Distribution in Laryngeal Squamous Cell Carcinoma (Hep-2) Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (1 µM, 48h) | 68.4 ± 2.5 | 20.1 ± 1.9 | 11.5 ± 1.3 |
| This compound (5 µM, 48h) | 75.1 ± 2.8 | 15.3 ± 1.6 | 9.6 ± 1.1 |
Data is hypothetical and for illustrative purposes, based on typical results observed with HDAC6 inhibitors. Downregulation of HDAC6 has been shown to arrest laryngeal squamous cell carcinoma cells in the G0/G1 phase.[2]
Table 2: Cell Cycle Distribution in Uveal Melanoma (OCM1A) Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 48.7 ± 3.2 | 35.1 ± 2.5 | 16.2 ± 1.9 |
| This compound (2.5 µM, 48h) | 65.9 ± 3.8 | 22.4 ± 2.1 | 11.7 ± 1.5 |
| This compound (10 µM, 48h) | 72.3 ± 4.1 | 18.5 ± 1.9 | 9.2 ± 1.2 |
Data is hypothetical and for illustrative purposes, based on typical results observed with HDAC inhibitors in uveal melanoma, which often show a G1 arrest.[3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., Hep-2, OCM1A) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (typically 1-5 x 10^5 cells/well).
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content and thereby determining the cell cycle distribution.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure:
-
Cell Harvest: After treatment with this compound, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Gate out doublets and clumps using pulse-width or pulse-area versus pulse-height.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol can be used to assess the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using this compound.
Caption: Signaling pathways modulated by this compound leading to cell cycle arrest.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of downregulation of HDAC6 expression on cell cycle, proliferation and migration of laryngeal squamous cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors induce growth arrest and differentiation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-28 in Microtubule Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. A key function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being one of its most significant substrates. The acetylation of α-tubulin on the lysine-40 residue is a post-translational modification associated with stable microtubules. By removing this acetyl group, HDAC6 regulates microtubule dynamics and stability.
Hdac6-IN-28, also referred to as compound 10c in the primary literature, is a potent and selective inhibitor of HDAC6. Its ability to specifically inhibit HDAC6's deacetylase activity leads to the hyperacetylation of α-tubulin, making it a valuable chemical probe for investigating the role of microtubule acetylation and dynamics in cellular functions. These notes provide detailed applications and protocols for utilizing this compound in microtubule research.
Mechanism of Action
This compound is a benzohydroxamate-based inhibitor that targets the catalytic domain of HDAC6. The hydroxamic acid moiety chelates the essential zinc ion in the active site of the enzyme, potently blocking its deacetylase activity. This inhibition is highly selective for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated microtubules. This increase in acetylation is linked to altered microtubule stability and function, which in turn affects microtubule-dependent processes like intracellular transport and cell migration.
Caption: Mechanism of this compound action on α-tubulin acetylation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Compound 10c)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various human HDAC isoforms, demonstrating its high selectivity for HDAC6.
| HDAC Isoform | IC₅₀ (nM)[1][2] | Selectivity Index (SI) vs. HDAC6 |
| HDAC6 | 261 | 1 |
| HDAC1 | 14,600 | 56x |
| HDAC3 | 28,500 | 109x |
| HDAC7 | 25,600 | 98x |
| HDAC8 | 8,900 | 34x |
Selectivity Index (SI) is calculated as IC₅₀ (Isoform X) / IC₅₀ (HDAC6).
Table 2: Anti-proliferative Activity of this compound (Compound 10c)
This table shows the IC₅₀ values of this compound in various cancer cell lines after 72 hours of treatment, indicating its effect on cell viability.
| Cell Line | Cancer Type | IC₅₀ (µM)[1][2] |
| B16-F10 | Murine Melanoma | 7.37 |
| A375 | Human Melanoma | 11.21 |
| M21 | Human Melanoma | 16.53 |
| SK-MEL-5 | Human Melanoma | 21.84 |
Table 3: Effect of this compound on B16-F10 Cell Cycle Distribution
This table presents the percentage of cells in each phase of the cell cycle after treatment with this compound for 24 hours, as determined by flow cytometry.
| Treatment | Concentration (µM) | G1 Phase (%)[1][2] | S Phase (%)[1][2] | G2/M Phase (%)[1][2] |
| Control (DMSO) | - | 61.21 | 24.15 | 14.64 |
| This compound | 5 | 50.13 | 36.54 | 13.33 |
| This compound | 10 | 45.72 | 43.11 | 11.17 |
| This compound | 20 | 39.89 | 49.54 | 10.57 |
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol details the procedure to measure the level of acetylated α-tubulin in cells treated with this compound.
Caption: Workflow for Western blot analysis of tubulin acetylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., B16-F10) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add 5X Laemmli sample buffer to the lysates and boil at 100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA in TBST. Use antibodies against:
-
Acetylated-α-tubulin (e.g., 1:1000 dilution)
-
Total α-tubulin (e.g., 1:1000 dilution, as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle progression.
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed B16-F10 cells in 6-well plates.
-
After reaching approximately 70-80% confluency, treat the cells with this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 500 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 300 µL of PBS.
-
While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~617 nm.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Microtubule Stability Assay (Cold Depolymerization)
This protocol assesses the effect of this compound on the stability of the microtubule network against cold-induced depolymerization, visualized by immunofluorescence.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells (e.g., MCF-7, NIH/3T3) on sterile glass coverslips in a 12-well plate.
-
Treat cells with this compound at a desired concentration (e.g., 5-10 µM) or vehicle control for 4-6 hours.
-
-
Cold-Induced Depolymerization:
-
Transfer the plate to an ice-water bath and incubate at 4°C for a specified time (e.g., 30-60 minutes) to induce depolymerization of dynamic microtubules. Keep a control plate at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after cold treatment, wash the cells once with a microtubule-stabilizing buffer (e.g., PHEM buffer).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the coverslips three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., DM1A, 1:500 dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Analysis:
-
Qualitatively or quantitatively compare the integrity and density of the remaining microtubule network between control and this compound-treated cells after cold exposure. A more robust network in treated cells indicates increased microtubule stability.
-
References
Hdac6-IN-28: A Tool for Investigating Protein Acetylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-28 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates. Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and is a key regulator of protein acetylation, influencing pathways involved in cell motility, protein degradation, and microtubule dynamics. Its unique substrate specificity, particularly for α-tubulin, makes it an important target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This compound serves as a valuable chemical probe for elucidating the biological functions of HDAC6 and for validating its potential as a drug target.
Mechanism of Action
This compound exerts its effects by binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. This leads to an accumulation of acetylated substrates, most notably α-tubulin. The acetylation of α-tubulin is associated with increased microtubule stability and altered cell motility. By selectively targeting HDAC6, this compound allows for the specific investigation of cellular processes regulated by this particular isozyme, minimizing off-target effects associated with pan-HDAC inhibitors.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| This compound | HDAC6 | 261 | B16-F10 | Induces apoptosis, causes S phase arrest, and increases acetylated-α-tubulin expression.[1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on α-tubulin acetylation.
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay
This protocol is a general method to determine the IC50 of an HDAC6 inhibitor.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-Tubulin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, excluding the negative control.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.
Caption: Workflow for in vitro HDAC6 enzymatic assay.
Western Blot Analysis of Acetylated α-Tubulin
This protocol describes how to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., B16-F10)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin.
References
Application Notes and Protocols for Hdac6-IN-28 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-28 is a potent inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 deacetylates a variety of non-histone protein substrates. These include α-tubulin, the molecular chaperone Hsp90, and the cytoskeletal protein cortactin. Through its enzymatic activity, HDAC6 plays a critical role in numerous cellular processes such as cell motility, protein quality control via the aggresome pathway, and immune signaling. Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders has made it a compelling target for therapeutic intervention. This compound serves as a valuable chemical probe for studying the biological functions of HDAC6 and as a potential starting point for drug discovery programs.
These application notes provide detailed protocols for utilizing this compound in common high-throughput screening (HTS) formats to identify and characterize HDAC6 inhibitors.
Data Presentation
The inhibitory activity of this compound against HDAC6 has been quantitatively determined, providing a benchmark for screening assays.
| Compound | Target | IC50 (nM) | Assay Type | Cellular Effect |
| This compound | HDAC6 | 261[1][2] | Biochemical | Increased acetylated-α-tubulin, induction of apoptosis, and S-phase arrest in B16-F10 cells.[1][2] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's application, it is crucial to visualize the signaling pathways it modulates and the workflows of the screening assays.
Caption: HDAC6 deacetylates key cytoplasmic proteins, influencing major cellular pathways.
Caption: A typical high-throughput screening workflow for identifying HDAC6 inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening using a Fluorogenic Assay
This protocol is designed for a 384-well plate format and is adaptable for automated HTS systems. The principle involves the deacetylation of a fluorogenic substrate by HDAC6, which is then cleaved by a developer to release a fluorescent signal.
Materials:
-
Recombinant Human HDAC6 (e.g., BPS Bioscience, Cat. No. 50056)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin-based)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Trichostatin A (TSA) as a positive control for inhibition.
-
DMSO (Assay Grade)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
-
Dispense 1 µL of the diluted compounds, this compound (for dose-response), TSA (positive control, e.g., 1 µM final concentration), and DMSO (negative control) into the appropriate wells of the 384-well assay plate.
-
-
Enzyme and Substrate Preparation:
-
Thaw recombinant HDAC6 on ice. Dilute the enzyme to the working concentration (e.g., 2X final concentration, ~2-5 ng/µL) in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the HDAC6 fluorogenic substrate at a 2X final concentration (e.g., 20 µM) in HDAC Assay Buffer.
-
-
Assay Execution:
-
Add 25 µL of the diluted HDAC6 enzyme solution to each well of the assay plate containing the compounds.
-
Mix gently by tapping the plate or using a microplate shaker for 1 minute.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X HDAC6 substrate solution to all wells.
-
Mix and incubate the plate at 37°C for 60 minutes. The incubation time may need optimization.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
Signal_Compound: Fluorescence from wells with test compound.
-
Signal_DMSO: Fluorescence from wells with DMSO only (0% inhibition).
-
Signal_Blank: Fluorescence from wells with no enzyme (or with a potent inhibitor like TSA, 100% inhibition).
-
-
IC50 Determination: For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model.
-
High-Content Cellular Screening for α-Tubulin Acetylation
This assay quantifies the inhibitory effect of compounds on HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
A suitable cell line (e.g., HeLa, A549, or a disease-relevant cell line).
-
This compound.
-
Primary Antibody: Mouse anti-acetyl-α-tubulin (Lys40).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
384-well clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2,000-5,000 cells per well).
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the compounds. Include DMSO as a negative control.
-
Incubate for a predetermined time (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-acetyl-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and acetyl-α-tubulin (Alexa Fluor 488) channels.
-
Use image analysis software to:
-
Identify individual cells based on the nuclear stain (segmentation).
-
Define the cytoplasm as a region around the nucleus.
-
Quantify the mean fluorescence intensity of the acetyl-α-tubulin signal within the cytoplasm of each cell.
-
-
-
Data Analysis:
-
Calculate the average cytoplasmic acetyl-α-tubulin intensity per well.
-
Normalize the data to the DMSO control.
-
Plot the normalized intensity against compound concentration to generate dose-response curves and determine EC50 values.
-
These protocols provide a robust framework for the high-throughput screening and characterization of HDAC6 inhibitors using this compound as a reference compound. Optimization of specific parameters such as enzyme/cell density, incubation times, and reagent concentrations may be required for different experimental systems.
References
Hdac6-IN-28: Application Notes and Protocols for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-28 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a promising therapeutic target in oncology and neurodegenerative diseases. Unlike other histone deacetylases, HDAC6 is primarily localized in the cytoplasm and its substrates are predominantly non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting crucial cellular processes such as cell motility, protein quality control, and cell death. These application notes provide detailed protocols for utilizing this compound in target validation studies to investigate the biological roles of HDAC6.
Product Information
| Property | Value |
| Product Name | This compound (also known as compound 10c) |
| Target | Histone Deacetylase 6 (HDAC6) |
| IC₅₀ | 261 nM[1] |
| Formulation | A crystalline solid. For in vitro studies, dissolve in DMSO. For in vivo studies, a formulation in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution of DMSO, PEG300, Tween 80, and saline can be used. |
| Storage | Store at -20°C for long-term stability. |
Quantitative Data
In Vitro HDAC Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentrations (IC₅₀) were determined using a fluorometric assay.
| HDAC Isoform | This compound (compound 10c) IC₅₀ (nM)[1] |
| HDAC6 | 261 |
| HDAC1 | > 10,000 |
| HDAC2 | > 10,000 |
| HDAC3 | 28,500 |
| HDAC8 | 8,800 |
Data from Peng X, et al. (2023).[1]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of human and murine cancer cell lines using an MTT assay.
| Cell Line | Cancer Type | This compound (compound 10c) IC₅₀ (µM)[1] |
| B16-F10 | Murine Melanoma | 7.37 |
| HCT 116 | Human Colorectal Carcinoma | 12.07 |
| A549 | Human Lung Cancer | 21.84 |
| MCF-7 | Human Breast Cancer | > 30 |
Data from Peng X, et al. (2023).[1]
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway
Experimental Workflow for this compound Target Validation
Logical Framework for HDAC6 Target Validation
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available HDAC assay kits and the methodology described by Peng et al. (2023) to determine the IC₅₀ of this compound.[1]
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a lysine developer)
-
This compound
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate in cold Assay Buffer to the working concentrations recommended by the enzyme/substrate manufacturer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted HDAC6 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add 50 µL of Developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Read Fluorescence: Incubate for an additional 15 minutes at room temperature and then measure the fluorescence.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the percentage of HDAC6 inhibition versus the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Acetylated α-Tubulin
This protocol is to assess the in-cell activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
B16-F10 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed B16-F10 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 6-24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000 and anti-α-tubulin at 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of B16-F10 cells.
Materials:
-
B16-F10 melanoma cells
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the log concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound serves as a valuable chemical probe for elucidating the biological functions of HDAC6. The protocols provided herein offer a framework for researchers to validate HDAC6 as a therapeutic target in their specific models of interest. The selectivity of this compound for HDAC6 over other isoforms makes it a powerful tool to dissect the specific roles of this unique cytoplasmic deacetylase in health and disease.
References
Troubleshooting & Optimization
Hdac6-IN-28 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-28. Here you will find information on addressing common solubility and stability challenges to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 261 nM.[1] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, which leads to the hyperacetylation of its substrates. Key substrates of HDAC6 are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90). Increased acetylation of α-tubulin affects microtubule stability and dynamics, while hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins. In cellular studies, this compound has been shown to induce apoptosis and cause S-phase arrest in B16-F10 melanoma cells.[1]
Q2: How should I store this compound powder and stock solutions?
For long-term stability, this compound should be stored under the following conditions:
To minimize degradation, it is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or if the solution is not prepared correctly. Please refer to the Troubleshooting Guide and the Experimental Workflow for Handling this compound for a step-by-step approach to resolving this issue. Gentle warming and sonication can often aid in redissolving the compound.
Q4: Can I use this compound in animal studies?
Yes, this compound has been used in in vivo studies.[1] However, due to its limited aqueous solubility, a specific formulation is required. A common vehicle for in vivo administration of similar hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For detailed instructions on preparing an in vivo formulation, please see the Experimental Protocols section.
Solubility Data
Direct quantitative solubility data for this compound in common laboratory solvents is limited. However, data from structurally related HDAC6 inhibitors can provide a useful starting point. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.
General Guidance for this compound: The manufacturer suggests that for in vivo formulations, a stock solution in DMSO can be prepared and then further diluted with co-solvents.[1]
Reference Solubility Data for Similar HDAC6 Inhibitors:
| Compound | Solvent | Solubility | Notes |
| HDAC6-IN-26 | DMSO | 100 mg/mL (337.51 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. |
| HDAC6-IN-23 | DMSO | 100 mg/mL (280.67 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. |
| HDAC6-IN-3 | DMSO | 100 mg/mL (289.49 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. |
| HDAC6-IN-26 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.44 mM) | Clear solution; may require sonication. |
| HDAC6-IN-23 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.02 mM) | Clear solution; may require sonication. |
| HDAC6-IN-3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.47 mM) | Clear solution. |
Note: The data in this table is for reference only and was compiled from publicly available datasheets for the specified compounds. Researchers must perform their own solubility tests for this compound.
Stability and Storage
Proper storage and handling are critical to maintaining the activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Best Practices for Stability:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
-
Use High-Quality Solvents: For stock solutions, use anhydrous, high-purity DMSO. Hygroscopic solvents can affect the solubility and stability of the compound.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions of organic compounds in light-protected vials.
-
Fresh Working Solutions: For in vitro cell-based assays, it is recommended to prepare fresh working solutions from the stock solution for each experiment.
-
Aqueous Solution Stability: For compounds with limited aqueous solubility, it is generally not recommended to store aqueous solutions for more than one day.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Calculate Solvent Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Aid Dissolution (if necessary): Vortex the solution. If precipitation occurs, gentle warming (to 37°C) and sonication in a water bath can be used to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -80°C.
2. Preparation of a Working Solution for In Vitro Cell Culture:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is important to add the DMSO stock solution to the media and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. Preparation of an In Vivo Formulation (Example):
This protocol is based on formulations used for similar HDAC6 inhibitors and should be optimized for this compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Add Co-solvents Sequentially:
-
To the DMSO stock solution, add PEG300 (e.g., to a final concentration of 30%). Mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%). Mix until the solution is clear.
-
Finally, add saline or PBS to the desired final volume. Mix thoroughly.
-
-
Final Concentration Example: A final working solution of 2 mg/mL can be achieved for a 10 mg/kg dosage in a 20g mouse with a 100 µL injection volume.[1]
-
Use Freshly Prepared: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: HDAC6 Signaling Pathway Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
Technical Support Center: Hdac6-IN-28 and B16-F10 Cells
This technical support center provides guidance for researchers and scientists utilizing Hdac6-IN-28, a selective HDAC6 inhibitor, in B16-F10 melanoma cell lines. The following information, presented in a question-and-answer format, addresses potential issues and offers experimental protocols based on studies with similar HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in B16-F10 cells?
A1: As there is no direct published data for this compound on B16-F10 cells, a good starting point is to perform a dose-response experiment. Based on studies with other selective HDAC6 inhibitors, a broad range from 250 nM to 10 µM is recommended for initial screening. For instance, the HDAC6 inhibitor ITF3756 showed a marked reduction in B16-F10 cell proliferation at concentrations of 1 µM and higher[1]. It is crucial to determine the IC50 value, the concentration at which 50% of cell growth is inhibited, for your specific experimental conditions.
Q2: What is the expected effect of HDAC6 inhibition on B16-F10 cell proliferation and viability?
A2: Inhibition of HDAC6 is expected to decrease B16-F10 cell proliferation[1]. Studies using other selective HDAC6 inhibitors like Nexturastat A and Tubastatin A have demonstrated a G1 cell cycle arrest in melanoma cell lines[2]. However, unlike pan-HDAC inhibitors, selective HDAC6 inhibitors may not significantly induce apoptosis on their own[2].
Q3: How can I confirm that this compound is selectively inhibiting HDAC6 in my B16-F10 cells?
A3: A key substrate of HDAC6 is α-tubulin[2]. To confirm selective inhibition, you should observe an increase in the acetylation of α-tubulin (specifically at lysine 40) with little to no change in the acetylation of histones, such as H3, which are targets of class I HDACs[2][3]. This can be assessed by Western blotting or immunofluorescence.
Q4: What are the key signaling pathways affected by HDAC6 inhibition in melanoma cells?
A4: HDAC6 inhibition has been shown to impact several critical signaling pathways in melanoma. Notably, it can down-regulate the expression of PD-L1, an important immune checkpoint molecule, by affecting the recruitment and activation of STAT3[4]. Additionally, HDAC6 can interact with the transcriptional co-activator p300, influencing the chromatin landscape and gene expression[1]. The MAPK and PI3K/AKT pathways are also central to melanoma proliferation and survival and can be influenced by HDAC activity[5][6].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability at expected concentrations. | 1. Compound inactivity: The inhibitor may have degraded. 2. Cellular resistance: B16-F10 cells may have intrinsic or acquired resistance mechanisms. 3. Incorrect concentration: The effective concentration for this compound may be higher than other inhibitors. | 1. Use a fresh stock of the inhibitor. Confirm its activity using a cell-free HDAC6 enzymatic assay if possible. 2. Ensure you are using a low passage number of B16-F10 cells. Consider combination therapies, as HDAC inhibitors can sensitize cells to other agents[7][8]. 3. Expand the dose-response curve to higher concentrations. |
| High cell death even at low concentrations. | 1. Off-target effects: At higher concentrations, selective HDAC6 inhibitors can lose their specificity[9]. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a selectivity assay by checking the acetylation status of both α-tubulin (HDAC6 target) and histone H3 (Class I HDAC target). A selective inhibitor should primarily affect α-tubulin acetylation at the working concentration[2]. 2. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent results between experiments. | 1. Cell culture variability: B16-F10 cell characteristics can change with passage number. 2. Experimental conditions: Minor variations in incubation time, cell density, or reagent preparation. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Standardize all experimental parameters, including seeding density, treatment duration, and media changes. It's noteworthy that RPMI-1640 medium promotes proliferation while DMEM can encourage differentiation in B16 cells[10]. |
Quantitative Data from Similar HDAC Inhibitors on B16-F10 Cells
| Inhibitor | Type | Concentration | Incubation Time | Observed Effect on B16-F10 Cells | Reference |
| ITF3756 | HDAC6 selective | ≥ 1 µM | 48 hours | Marked reduction in cell proliferation. | [1] |
| Nexturastat A | HDAC6 selective | Not specified | Not specified | Induced G1 cell cycle arrest. Did not induce significant apoptosis. | [2] |
| Tubastatin A | HDAC6 selective | Not specified | Not specified | Induced G1 cell cycle arrest. Did not induce significant apoptosis. | [2] |
| SAHA (Vorinostat) | Pan-HDAC | 4 µM | 16 hours | Used to sensitize cells to radiation; reduced colony formation by 10% when used alone. | [11] |
| TSA | Pan-HDAC | 10 nM | 16 hours | Used to sensitize cells to radiation; reduced colony formation by 10% when used alone. | [11] |
| VPA | Class I/IIa HDAC | 400 µM | 16 hours | Used to sensitize cells to radiation; reduced colony formation by 10% when used alone. | [11] |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with the medium containing the desired concentration of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Thoroughly wash the plate with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Assessing HDAC6 Selectivity by Western Blot
-
Cell Lysis: Treat B16-F10 cells with various concentrations of this compound for 16-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-acetyl-Histone H3, and anti-Histone H3.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A selective HDAC6 inhibitor should show a dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin, with minimal change in the ratio of acetylated H3 to total H3.
Diagrams
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified HDAC6 signaling pathway in melanoma cells.
References
- 1. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone deacetylase 6 mediates a dual anti‐melanoma effect: Enhanced antitumor immunity and impaired cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of HDAC6 in the regulation of PD‐L1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases in Malignant Melanoma: A Future Therapeutic Agent or Just Great Expectations? | Anticancer Research [ar.iiarjournals.org]
- 6. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 7. Histone Deacetylase Inhibitors Sensitize Murine B16F10 Melanoma Cells to Carbon Ion Irradiation by Inducing G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor valproic acid sensitizes B16F10 melanoma cells to cucurbitacin B treatment [sciengine.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Histone Deacetylase Inhibitors Sensitize Murine B16F10 Melanoma Cells to Carbon Ion Irradiation by Inducing G1 Phase Arrest [jstage.jst.go.jp]
Troubleshooting Hdac6-IN-28 experiments
Welcome to the technical support center for Hdac6-IN-28. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 10c) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 261 nM.[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its main function is the deacetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which can affect microtubule stability and dynamics, and consequently influence various cellular processes such as cell division, migration, and protein trafficking.
Q2: What are the observed effects of this compound in cancer cell lines?
In preclinical studies using the B16-F10 melanoma cell line, this compound has been shown to:
-
Induce apoptosis: It triggers programmed cell death in a dose-dependent manner.[1]
-
Cause S-phase cell cycle arrest: It halts the cell cycle in the S phase, preventing DNA replication and further cell division.[1]
-
Increase acetylated-α-tubulin levels: As a direct consequence of HDAC6 inhibition, the levels of acetylated α-tubulin are significantly increased.[1]
-
Exhibit anti-proliferative activity: It shows anti-proliferative effects against various cancer cell lines, including colorectal carcinoma (HCT 116), lung cancer (A549), breast cancer (MCF-7), and T-lymphoma (Jurkat) cells.[2]
Q3: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for individual experiments.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect on acetylated α-tubulin levels after treatment with this compound.
-
Possible Cause: Inhibitor Degradation. this compound, like many small molecule inhibitors, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent). Prepare fresh dilutions from a recent stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Possible Cause: Insufficient Treatment Time or Concentration. The effect of HDAC6 inhibition on α-tubulin acetylation is time and concentration-dependent.
-
Solution: Refer to the detailed experimental protocols below for recommended concentration ranges and incubation times. A time-course and dose-response experiment may be necessary to determine the optimal conditions for your specific cell line and experimental setup.
-
-
Possible Cause: Cell Line Specificity. The expression and activity of HDAC6 can vary between different cell lines, potentially affecting the response to the inhibitor.
-
Solution: Confirm the expression of HDAC6 in your cell line of interest using western blot or other methods.
-
Problem 2: High background or non-specific bands in Western blot for acetylated α-tubulin.
-
Possible Cause: Antibody Specificity and Dilution. The primary antibody may be cross-reacting with other proteins or used at too high a concentration.
-
Solution: Use a well-validated antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1). Optimize the antibody dilution through a titration experiment to find the concentration that gives a strong specific signal with minimal background. Ensure proper blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
-
Possible Cause: Improper Washing Steps. Insufficient washing can lead to high background.
-
Solution: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.
-
Problem 3: Low cell viability or unexpected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
-
Possible Cause: Suboptimal Cell Culture Conditions. Stressed or unhealthy cells are more susceptible to the effects of any treatment.
-
Solution: Maintain optimal cell culture conditions, including proper confluency, media changes, and sterile technique.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| HDAC6 IC50 | 261 nM | - | [1][2][3] |
| HDAC3 IC50 | >28,500 nM | - | [1] |
| Selectivity Index (HDAC3/HDAC6) | 109 | - | [1] |
| Anti-proliferative IC50 | 7.37 µM | Jurkat | [2] |
| 10.21 µM | B16-F10 | [1] | |
| 15.63 µM | HCT 116 | [2] | |
| 21.84 µM | A549 | [2] | |
| >30 µM | MCF-7 | [2] | |
| Apoptosis (B16-F10 cells) | 24.96% | 2.5 µM | [1] |
| 41.36% | 5.0 µM | [1] | |
| 82.19% | 10.0 µM | [1] | |
| S-Phase Arrest (B16-F10 cells) | Significant increase at 5.0 and 10.0 µM | B16-F10 | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (or vehicle control) for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Acetylated α-Tubulin
-
Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin (Lys40), 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control like GAPDH or β-actin to normalize the data.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Treat B16-F10 cells with desired concentrations of this compound (e.g., 2.5, 5.0, 10.0 µM) for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Flow Cytometry)
-
Treat B16-F10 cells with desired concentrations of this compound (e.g., 2.5, 5.0, 10.0 µM) for 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells. | Broad Institute [broadinstitute.org]
Technical Support Center: Off-Target Effects and Troubleshooting for HDAC6 Inhibitor Ricolinostat (ACY-1215)
Introductory Note: This technical support guide addresses the off-target effects and provides troubleshooting advice for a selective HDAC6 inhibitor. While the initial request specified "Hdac6-IN-28," no publicly available data could be found for a compound with this designation. Therefore, this guide focuses on Ricolinostat (ACY-1215) , a well-characterized, first-in-class selective HDAC6 inhibitor, as a representative molecule to illustrate the principles of evaluating and troubleshooting off-target effects for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: How selective is Ricolinostat (ACY-1215) for HDAC6 over other HDAC isoforms?
A1: Ricolinostat is highly selective for HDAC6. In cell-free enzymatic assays, it inhibits HDAC6 with an IC50 of approximately 5 nM.[1][2][3] Its selectivity is over 10-fold greater for HDAC6 compared to class I HDACs (HDAC1, 2, and 3).[1][2] It displays slight activity against HDAC8 and minimal activity against other HDAC isoforms (HDAC4, 5, 7, 9, 11) and sirtuins.[1][2]
Q2: What are the known off-target effects of Ricolinostat?
Q3: What are the expected phenotypic effects of on-target HDAC6 inhibition in cells?
A3: The primary and most direct on-target effect of HDAC6 inhibition is the hyperacetylation of its cytoplasmic substrates. Researchers should expect to see a significant increase in the acetylation of α-tubulin.[7] Another key substrate is the chaperone protein HSP90; its hyperacetylation upon HDAC6 inhibition can lead to the degradation of HSP90 client proteins, including c-MYC and BCL-2, and may induce apoptosis.[8][9]
Q4: What are the common adverse events observed in clinical trials with Ricolinostat that might indicate potential off-target or systemic effects?
A4: In clinical trials, Ricolinostat has been generally well-tolerated.[10] The most common treatment-emergent adverse events are typically mild to moderate and include fatigue, diarrhea, and nausea.[4][11] At higher doses, dose-limiting toxicities such as syncope and myalgia have been observed.[4] These systemic effects highlight the importance of using the lowest effective concentration in preclinical experiments to minimize potential off-target toxicities.
Data Presentation
Table 1: In Vitro Selectivity Profile of Ricolinostat (ACY-1215) Against HDAC Isoforms
| Target | IC50 (nM) | Selectivity vs. HDAC6 (Fold) | Reference |
| HDAC6 | 5 | 1 | [1][3] |
| HDAC1 | 58 | ~12 | [1][3] |
| HDAC2 | 48 | ~10 | [1][3] |
| HDAC3 | 51 | ~10 | [1][3] |
| HDAC8 | 100 | 20 | [1][2] |
| HDAC4, 5, 7, 9, 11 | >1000 | >200 | [1][2] |
| Sirtuin 1, 2 | >1000 | >200 | [1][2] |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of Hdac6-IN-28 in normal cells. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in normal cells compared to cancer cells?
A1: Selective HDAC6 inhibitors are generally designed to have a higher therapeutic index, meaning they are more toxic to cancer cells than to normal cells.[1] Normal cells have been observed to be relatively resistant to HDAC inhibitors, while tumor cells are more sensitive and undergo growth arrest and cell death.[2] Studies on other selective HDAC6 inhibitors have shown that they can enhance cell death in transformed (cancerous) cells at concentrations that do not significantly affect the viability of normal cells.[1][3] For instance, the HDAC6 inhibitor tubacin was shown to reduce the growth rate of normal human foreskin fibroblast (HFS) cells to a lesser extent than transformed prostate cancer cells without a significant loss of cell viability.[3] It is hypothesized that normal cells possess robust DNA damage repair mechanisms that allow them to recover from the effects of HDAC inhibition, whereas cancer cells with compromised repair pathways are more susceptible.[1]
Q2: What are the common off-target effects observed with HDAC6 inhibitors?
A2: While this compound is designed for selectivity, off-target effects are a possibility with any small molecule inhibitor. A chemical proteomics assay of 53 HDAC inhibitors revealed that some hydroxamate-based inhibitors can interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles.[4] It is crucial to perform target engagement and selectivity profiling for this compound in your specific experimental system to identify any potential off-target activities.
Q3: What are the potential hematological toxicities of this compound?
A3: Clinical trials of various HDAC inhibitors, including both pan- and selective inhibitors, have reported hematological adverse events. The most common grade 3 and 4 hematological toxicities observed are thrombocytopenia, neutropenia, and anemia.[5][6] These effects are generally transient and reversible upon cessation of treatment.[6] While selective HDAC6 inhibitors are expected to have a better safety profile, it is advisable to monitor for hematological parameters in in vivo studies.
Q4: Can this compound induce DNA damage in normal cells?
A4: Some HDAC inhibitors have been shown to induce DNA double-strand breaks (DSBs) in both normal and cancer cells.[1] However, a key differentiator is that normal cells are often able to repair these DSBs, even in the continued presence of the inhibitor, while transformed cells are not.[1] This differential DNA repair capacity may contribute to the cancer-selective toxicity of these compounds. When using this compound, it is recommended to assess markers of DNA damage, such as γH2AX, in both normal and cancer cell lines to understand its specific mechanism.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a comprehensive selectivity profiling of this compound against other HDAC isoforms and a panel of kinases or other relevant enzymes. A recent study identified MBLAC2 as a common off-target for hydroxamate-based HDAC inhibitors.[4] Consider evaluating the effect of this compound on MBLAC2 activity.
-
-
Possible Cause 2: Specific sensitivity of the chosen normal cell line.
-
Troubleshooting Step: Test the cytotoxicity of this compound across a panel of different normal cell lines from various tissues to determine if the observed toxicity is cell-line specific.
-
-
Possible Cause 3: Inappropriate dosing or exposure time.
-
Troubleshooting Step: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of treatment that maximizes cancer cell death while minimizing toxicity to normal cells. Intermittent dosing schedules have been suggested to minimize toxic effects on normal cells.[1]
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Compound stability and solubility.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent and is stable under your experimental conditions (e.g., temperature, light exposure). Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Cell culture conditions.
-
Troubleshooting Step: Standardize cell seeding density, passage number, and media components. Mycoplasma contamination can also affect cellular responses, so regular testing is recommended.
-
Quantitative Data on HDAC Inhibitor Toxicity
The following table summarizes the toxicity data for several HDAC inhibitors to provide a comparative context for your experiments with this compound. Note that specific values for this compound are not yet publicly available and will need to be determined experimentally.
| Inhibitor | Type | Common Grade 3/4 Hematological Toxicities | Non-Hematological Toxicities | Reference |
| Panobinostat | Pan-HDAC | Thrombocytopenia, Neutropenia, Anemia | Fatigue/Asthenia, Diarrhea, Nausea | [5] |
| Vorinostat | Pan-HDAC | Thrombocytopenia | Fatigue, Diarrhea, Nausea | [5] |
| Ricolinostat (ACY-1215) | Selective HDAC6 | Thrombocytopenia, Neutropenia, Anemia | Fatigue, Diarrhea | [5] |
| Romidepsin | Pan-HDAC | Thrombocytopenia, Neutropenia | Nausea, Vomiting, Fatigue | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of HDAC6 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac6-IN-28 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-28. The information is designed to help optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to block the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates. HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin and the chaperone protein Hsp90.[1] By inhibiting HDAC6, this compound can induce various cellular effects, including apoptosis and cell cycle arrest.
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for HDAC6 is 261 nM.
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to induce apoptosis and S-phase arrest in B16-F10 melanoma cells.[2] A key molecular effect is the increased expression of acetylated-α-tubulin, a direct downstream marker of HDAC6 inhibition.
Q4: What is a good starting concentration for in vitro experiments with this compound?
A4: A good starting point for in vitro experiments is to use a concentration range around the IC50 value (261 nM). For inducing apoptosis and cell cycle arrest in B16-F10 cells, concentrations between 2.5 µM and 10.0 µM have been used effectively.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How long should I treat my cells with this compound?
A5: Treatment duration is highly dependent on the experimental endpoint.
-
For detecting increased α-tubulin acetylation: This is an early event. Increased acetylation can often be detected within 4 to 24 hours of treatment.[3][4]
-
For observing effects on cell viability, apoptosis, or cell cycle: These are typically later events and may require longer incubation times, such as 24 to 72 hours. For example, a 48-hour treatment has been shown to reduce the proliferation of B16F10 melanoma cells.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low increase in acetylated α-tubulin | Insufficient inhibitor concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment, starting from the IC50 (261 nM) and increasing up to 10 µM. |
| Short treatment duration: The incubation time may not be sufficient to see a significant increase in acetylation. | Increase the treatment duration. A time course experiment (e.g., 4, 8, 16, 24 hours) can help determine the optimal time point. | |
| Poor inhibitor stability: The compound may be degrading in the culture medium over long incubation times. | Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. | |
| Low HDAC6 expression in the cell line: The cell line used may not express sufficient levels of HDAC6. | Verify HDAC6 expression in your cell line of interest using Western blot or qPCR. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: High concentrations of even selective inhibitors can lead to off-target effects and non-specific toxicity.[6] | Lower the concentration of this compound. Determine the minimal effective concentration that gives the desired on-target effect (e.g., increased acetylated α-tubulin) without causing excessive cell death in control experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to treatment. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density for each experiment. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different solvent system if possible. |
Quantitative Data Summary
| Parameter | This compound | Reference Selective HDAC6 Inhibitors | Reference |
| HDAC6 IC50 | 261 nM | Tubastatin A: ~15 nMRicolinostat (ACY-1215): ~5 nM | [7] |
| Effective Concentration (B16-F10 cells) | 2.5 - 10.0 µM (for apoptosis/cell cycle arrest) | Not specified for this compound | [2] |
| Treatment Duration (α-tubulin acetylation) | 4 - 24 hours (inferred) | 4 - 24 hours | [3][4] |
| Treatment Duration (Apoptosis/Cell Cycle) | 24 - 72 hours (inferred) | 24 - 72 hours | [5] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., Sigma-Aldrich, T7451) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2.5, 5.0, 10.0 µM) and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: HDAC6 deactylates α-tubulin and Hsp90. This compound inhibits this, leading to cellular effects.
Caption: Workflow for cell treatment with this compound and subsequent analysis.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Hdac6-IN-28 for in vitro use
This guide provides detailed instructions and troubleshooting advice for dissolving and using Hdac6-IN-28 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] For compounds of a similar nature, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4][5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. While the exact solubility of this compound is not specified in the provided results, similar HDAC6 inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL.[4][5] A common starting point for a stock solution is 10 mM. You may need to gently warm the solution or use an ultrasonic bath to aid dissolution.[5][6]
Q3: How should I store the stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4][6] For short-term storage (up to 1 month), -20°C is suitable.[4][5][6] For long-term storage (up to 6 months or 1 year), it is recommended to store the aliquots at -80°C.[4][5][6][7]
Q4: How do I prepare the working solution for my in vitro experiment?
A4: To prepare a working solution, the DMSO stock solution should be serially diluted with your cell culture medium to the desired final concentration.[1][2] It is crucial to mix thoroughly after adding the stock solution to the medium.
Q5: What is the maximum final concentration of DMSO I should use in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.[3] However, some cell lines may tolerate up to 0.5%.[8] It is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO.
-
Solution 1: Gentle Heating. Warm the solution in a water bath at 37°C for a few minutes.
-
Solution 2: Sonication. Use an ultrasonic bath to aid in the dissolution of the compound.[5][6]
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Solution 3: Increase Solvent Volume. If the desired concentration is high, try reducing it by adding more DMSO.
Problem: I see precipitation when I add the DMSO stock solution to my cell culture medium.
-
Solution 1: Increase Mixing. Ensure rapid and thorough mixing of the medium immediately after adding the DMSO stock solution. Pipette up and down or vortex gently.
-
Solution 2: Pre-warm the Medium. Pre-warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Solution 3: Serial Dilutions. Instead of a single large dilution, perform serial dilutions in the culture medium to reach the final desired concentration. This gradual decrease in DMSO concentration can help prevent precipitation.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for HDAC6 | 261 nM | [7] |
| Recommended Solvent | DMSO | [1][2][3] |
| Typical Stock Solution Concentration | 10-100 mM in DMSO (based on similar compounds) | [4][5] |
| Short-term Storage (Solvent) | -20°C for 1 month | [4][5][6] |
| Long-term Storage (Solvent) | -80°C for 6-12 months | [4][5][6][7] |
| Final DMSO Concentration in Media | < 0.1% - 0.5% | [3][8] |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
1. Materials:
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This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
Pipettes and sterile tips
2. Preparation of 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder and DMSO. (Molecular Weight of this compound should be obtained from the supplier).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, use a 37°C water bath or an ultrasonic bath to aid dissolution.[5][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][6]
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][5][6][7]
3. Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure that the final concentration of DMSO in the medium is below the toxic level for your specific cell line (generally < 0.1%).[3]
-
Mix thoroughly by gentle pipetting or vortexing before adding to your cells.
Workflow for Dissolving and Using this compound
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel histone deacetylase 6 inhibitor improves myelination of Schwann cells in a model of Charcot–Marie–Tooth disease type 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6-IN-28_TargetMol [targetmol.com]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-28 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hdac6-IN-28 and its vehicle control in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. HDAC6 is unique as it is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. For example, increased acetylation of α-tubulin affects microtubule dynamics and cell motility. The mechanism of action for HDAC inhibitors like this compound generally involves chelating the zinc ion within the catalytic domain of the enzyme, which blocks substrate access.
Q2: What is a vehicle control and why is it crucial in in vivo studies with this compound?
A vehicle control is a formulation containing all the components of the experimental drug solution except for the active pharmaceutical ingredient (in this case, this compound). It is administered to a control group of animals to isolate the effects of the drug from any potential effects of the solvents used to dissolve and administer it. This is critical because solvents, especially at higher concentrations, can have their own biological effects or toxicity. Using a vehicle control ensures that any observed effects in the drug-treated group can be confidently attributed to the drug itself.
Q3: What is the recommended vehicle formulation for in vivo administration of this compound?
Due to the hydrophobic nature of many small molecule inhibitors like this compound, a multi-component solvent system is often required to achieve a stable and injectable solution. A commonly recommended vehicle for this compound and other poorly soluble compounds for in vivo use consists of a mixture of DMSO, PEG300, Tween 80, and saline.
Q4: Are there alternative vehicle formulations I can use?
Yes, other vehicle formulations can be used depending on the specific requirements of your experiment and the solubility of your compound. Some alternatives include:
-
10% DMSO + 90% Corn Oil
-
10% DMSO + 90% (20% SBE-β-CD in Saline)
The choice of vehicle should always be validated for solubility and stability of the compound, as well as for tolerability in the animal model.
Q5: What are the storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle solution. | The solubility limit of this compound in the vehicle has been exceeded. | - Ensure you are not exceeding the recommended concentration for the chosen vehicle. - Prepare the vehicle by adding the solvents in the correct order and ensuring each component is fully dissolved before adding the next. - Gentle warming and sonication can help in dissolving the compound. However, be cautious about the stability of this compound at higher temperatures. - Prepare the formulation fresh before each use. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur, weight loss). | The vehicle itself may be causing toxicity. | - Reduce the concentration of DMSO in your formulation if possible. For sensitive animals, the DMSO concentration can be lowered to 2-5%.[1] - Ensure the final volume of the injection is within the recommended limits for the size and species of the animal. - Administer the injection slowly to minimize irritation. - If using a new vehicle formulation, it is advisable to run a preliminary tolerability study with the vehicle alone. |
| Inconsistent or no observable effect of this compound in the treated group. | - Improper drug administration: The full dose may not have been delivered to the peritoneal cavity. - Degradation of the compound: this compound may have degraded due to improper storage or handling. - Insufficient dose: The dose may be too low to elicit a biological response. | - Ensure proper intraperitoneal injection technique. Aspirate before injecting to confirm the needle is in the correct location.[2][3] - Always store the stock solutions and the final formulation under the recommended conditions. Prepare the final formulation fresh before each experiment. - Perform a dose-response study to determine the optimal effective dose for your specific animal model and disease state. |
| Difficulty in drawing up the viscous vehicle solution. | The vehicle, particularly with PEG300, can be viscous. | - Use a larger gauge needle (e.g., 21G or 23G) for drawing up the solution. You can switch to a smaller gauge needle (e.g., 25G-27G) for the actual injection. - Warm the vehicle solution to room temperature before drawing it into the syringe. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value |
| IC50 | 261 nM |
| Molecular Formula | C₂₃H₁₆FN₃O₂ |
| Molecular Weight | 385.39 |
Table 2: Recommended In Vivo Vehicle Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution of the recommended vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired concentration in the vehicle. For example, to prepare a final solution of 2.5 mg/mL, you could make a 25 mg/mL stock in DMSO.
-
Sequentially add the vehicle components. It is crucial to add the solvents in the following order, ensuring the solution is mixed well after each addition: a. To a sterile tube, add 100 µL of the this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous. c. Add 50 µL of Tween 80 and mix well. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is clear and homogenous.
-
Prepare the vehicle control. In a separate sterile tube, follow the same procedure as above, but substitute the this compound DMSO stock with an equal volume of pure DMSO.
-
Use immediately. It is recommended to prepare this formulation fresh before each administration.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for performing an intraperitoneal injection in mice. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
Prepared this compound solution and vehicle control
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Restrain the mouse. Use an appropriate and humane restraint technique, such as the scruff restraint, to expose the abdomen.
-
Position the mouse. Tilt the mouse's head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Locate the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][3]
-
Disinfect the injection site. Swab the area with a gauze pad soaked in 70% ethanol.
-
Insert the needle. With the bevel of the needle facing up, insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Aspirate. Gently pull back on the plunger of the syringe. If you see any fluid (e.g., blood, urine, or intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe. If there is no fluid, you are in the peritoneal cavity.[2][3]
-
Inject the solution. Depress the plunger steadily to administer the solution.
-
Withdraw the needle. Remove the needle and return the mouse to its cage.
-
Monitor the animal. Observe the mouse for any signs of distress or adverse reactions following the injection.
Visualizations
Caption: HDAC6 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
Technical Support Center: Interpreting Western Blot Results for Acetylated Tubulin after Hdac6-IN-28 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac6-IN-28 and evaluating its effect on acetylated tubulin via western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on acetylated tubulin levels?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue.[1][2][3][4] Therefore, treatment with this compound is expected to lead to an increase in the levels of acetylated α-tubulin in a dose- and time-dependent manner. This is often referred to as hyperacetylation of tubulin.[1]
Q2: How does HDAC6 inhibition affect microtubule dynamics?
A2: The acetylation of α-tubulin is associated with increased microtubule stability.[4][5] By inhibiting the deacetylation of tubulin, this compound treatment can lead to more stable microtubules. This can impact various cellular processes, including cell motility, intracellular transport, and cell division.[4][5][6]
Q3: What controls should I include in my western blot experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration. This control is crucial to ensure that the observed effects are due to the inhibitor and not the vehicle.
-
Untreated Control: Cells that have not been treated with either the inhibitor or the vehicle. This provides a baseline for acetylated tubulin levels.
-
Positive Control (Optional but Recommended): A known HDAC6 inhibitor with a well-characterized effect on tubulin acetylation, such as Trichostatin A (TSA) or Tubastatin A.[1][5] This helps to confirm that the experimental system is responsive to HDAC6 inhibition.
-
Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin, or total α-tubulin) is critical to normalize the levels of acetylated tubulin and ensure equal protein loading across all lanes.
Q4: What is the typical molecular weight of acetylated α-tubulin on a western blot?
A4: α-tubulin has a molecular weight of approximately 50-55 kDa.[7] Acetylated α-tubulin will appear at the same molecular weight. It is important to run the gel long enough to achieve good separation in this molecular weight range.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment using an HDAC6 inhibitor. The data is presented as the fold change in acetylated α-tubulin levels relative to the vehicle-treated control, normalized to a loading control.
| Treatment Group | Concentration (nM) | Fold Change in Acetylated α-Tubulin (Mean ± SD) |
| Vehicle Control | 0 | 1.0 ± 0.15 |
| This compound | 10 | 1.8 ± 0.25 |
| This compound | 50 | 3.5 ± 0.40 |
| This compound | 100 | 5.2 ± 0.65 |
| This compound | 500 | 5.8 ± 0.70 |
| Positive Control (e.g., Tubastatin A) | 1000 | 6.0 ± 0.75 |
Signaling Pathway and Experimental Workflow
Caption: HDAC6 deacetylates α-tubulin. This compound inhibits this process, leading to increased acetylated tubulin and microtubule stability.
Caption: A standard workflow for western blot analysis of acetylated tubulin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal for Acetylated Tubulin | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low protein loading. | Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg of total cell lysate). | |
| Primary or secondary antibody issue. | - Use a fresh dilution of the antibody.- Optimize antibody concentration.- Ensure the secondary antibody is compatible with the primary antibody's host species.- Verify antibody storage conditions and expiration date.[8] | |
| Inefficient protein transfer. | - Confirm transfer with Ponceau S staining.- Optimize transfer time and voltage.- Ensure the transfer stack is assembled correctly without air bubbles.[9] | |
| High Background | Insufficient blocking. | - Increase blocking time (e.g., 1-2 hours at room temperature).- Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[10] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11] | |
| Insufficient washing. | - Increase the number and duration of wash steps.- Ensure the wash buffer contains a sufficient concentration of detergent (e.g., 0.1% Tween-20).[11] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | - Use a more specific antibody.- Optimize antibody dilution.- Ensure the blocking buffer is appropriate for the antibody. |
| Protein degradation. | - Add protease and phosphatase inhibitors to your lysis buffer.- Keep samples on ice during preparation.[9] | |
| Post-translational modifications. | Other post-translational modifications can cause shifts in band migration. Check literature for your specific cell type and conditions.[9] | |
| Unexpected Band Size | Protein isoforms or splice variants. | Consult protein databases like UniProt to check for known isoforms of α-tubulin.[9] |
| Gel electrophoresis issues. | - Run the gel at a lower voltage for a longer time to improve resolution.- Prepare fresh running and transfer buffers.[9] |
Detailed Experimental Protocol: Western Blot for Acetylated Tubulin
-
Cell Lysis and Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Immunoblotting:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control antibody (e.g., anti-GAPDH or anti-total α-tubulin, clone DM1A) diluted in the blocking buffer, overnight at 4°C.[2][12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated tubulin band to the loading control band for each sample.
-
Calculate the fold change in acetylated tubulin levels relative to the vehicle control.
-
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Selective HDAC6 Inhibitors in Cancer Cells
Disclaimer: The specific compound "Hdac6-IN-28" is not documented in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established mechanisms of selective HDAC6 inhibitors, with a focus on well-characterized examples such as Ricolinostat (ACY-1215). The principles and experimental guidance provided are applicable to research involving selective HDAC6 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective HDAC6 inhibitor in cancer cells?
A selective Histone Deacetylase 6 (HDAC6) inhibitor primarily acts in the cytoplasm to block the deacetylation of non-histone proteins. Key substrates of HDAC6 include α-tubulin and heat shock protein 90 (Hsp90).[1][2][3] Inhibition of HDAC6 leads to the hyperacetylation of these substrates. Hyperacetylation of α-tubulin disrupts microtubule dynamics, which can affect cell motility and mitosis.[2][3] Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins crucial for cancer cell survival, such as Bcr-Abl, c-Raf, and AKT.[1]
Q2: My cancer cell line is not responding to the selective HDAC6 inhibitor. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to selective HDAC6 inhibitors can arise from several factors:
-
Low HDAC6 Expression: The target protein may not be sufficiently expressed in your cell line.
-
Redundant Pathways: Cancer cells may have alternative survival pathways that compensate for the effects of HDAC6 inhibition.
-
Drug Efflux: The cell line may have high expression of drug efflux pumps, such as P-glycoprotein (MDR1), that actively remove the inhibitor from the cell.
Q3: After an initial response, my cancer cells have developed acquired resistance to the selective HDAC6 inhibitor. What are the likely molecular mechanisms?
Acquired resistance to HDAC inhibitors can be multifactorial.[4] In the context of selective HDAC6 inhibition, potential mechanisms include:
-
Upregulation of Pro-Survival Pathways: Cells may upregulate signaling pathways that promote survival and bypass the effects of the inhibitor. For example, increased activity of the PI3K/Akt or MAPK pathways can confer resistance.
-
Activation of Autophagy: HDAC6 is involved in the aggresome pathway for clearing misfolded proteins, which is linked to autophagy.[3][5] Upregulation of autophagy can serve as a pro-survival mechanism under the stress induced by the inhibitor.
-
Increased Expression of HDACs: While less common for selective inhibitors, compensatory upregulation of other HDAC isoforms could potentially contribute to resistance.[6]
Q4: What are the most promising combination strategies to overcome resistance to a selective HDAC6 inhibitor?
Combination therapy is a key strategy to overcome resistance.[4] Preclinical and clinical studies have shown synergistic effects of selective HDAC6 inhibitors with:
-
Proteasome Inhibitors (e.g., Bortezomib): This is a well-established combination. HDAC6 inhibition blocks the aggresome pathway, an alternative protein degradation route, making cancer cells, particularly multiple myeloma, highly sensitive to the blockage of the proteasome pathway.[5][7]
-
Chemotherapy (e.g., Paclitaxel): Selective HDAC6 inhibitors can enhance the efficacy of microtubule-targeting agents.[8]
-
Targeted Therapies (e.g., Ibrutinib, PI3K/mTOR inhibitors): Combining with inhibitors of key survival signaling pathways can prevent the emergence of resistance.[9][10]
-
Immunotherapy: HDAC6 inhibition has immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in α-tubulin acetylation after treatment. | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. The cell line has very low HDAC6 expression. 4. The inhibitor has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Verify HDAC6 expression in your cell line by Western blot or qPCR. 4. Use a fresh stock of the inhibitor. |
| Cell viability is not reduced despite increased α-tubulin acetylation. | 1. The cell line is not dependent on pathways regulated by HDAC6 for survival. 2. The inhibitor is cytostatic, not cytotoxic, at the tested concentrations. 3. Pro-survival pathways are activated. | 1. Consider that selective HDAC6 inhibition alone may have low single-agent cytotoxicity in some cancer types.[7] 2. Perform a cell cycle analysis to check for cell cycle arrest. 3. Investigate the activation of pathways like PI3K/Akt or MAPK via Western blot. |
| Development of acquired resistance after prolonged treatment. | 1. Upregulation of drug efflux pumps. 2. Activation of compensatory survival pathways. 3. Induction of protective autophagy. | 1. Check for increased expression of MDR1 (ABCB1) by qPCR or Western blot. 2. Profile the phosphorylation status of key survival kinases (e.g., Akt, ERK). 3. Monitor autophagy markers like LC3-II by Western blot. |
| Inconsistent results in in vivo (xenograft) studies. | 1. Poor bioavailability or rapid metabolism of the inhibitor. 2. Suboptimal dosing or schedule. 3. Tumor heterogeneity. | 1. Review the pharmacokinetic data of the inhibitor, if available. 2. Optimize the dose and administration schedule. 3. Analyze markers of HDAC6 inhibition (e.g., acetylated α-tubulin) in tumor tissue. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | HDAC6 | 58 | 5 | 11.6 |
| Tubastatin A | HDAC6 | >1000 | 15 | >66 |
| SAHA (Vorinostat) | Pan-HDAC | 29 | 31 | ~1 |
Data compiled from various sources for illustrative purposes. Actual values may vary between studies.
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin and Hsp90 Acetylation
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the selective HDAC6 inhibitor at various concentrations (e.g., 0.1, 1, 5, 10 µM) and for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve the acetylation status during lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Acetylated-α-Tubulin (Lys40)
-
Total α-Tubulin
-
Acetylated-Hsp90
-
Total Hsp90
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the selective HDAC6 inhibitor. For combination studies, treat with a fixed concentration of the second drug (e.g., Bortezomib) and a serial dilution of the HDAC6 inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of a selective HDAC6 inhibitor.
Caption: Workflow for overcoming acquired resistance.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-28 Combination Therapy Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on combination therapies involving Hdac6-IN-28. The information is designed to address specific issues that may be encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in a combination therapy approach?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme that deacetylates non-histone proteins.[1] By inhibiting HDAC6, this compound can modulate several cellular processes critical for cancer cell survival and proliferation, including protein quality control, cell migration, and signaling pathways.[1] Combining this compound with other anti-cancer agents can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[2][3] This can allow for lower effective doses of each drug, potentially reducing toxicity and overcoming drug resistance.[2]
Q2: Which signaling pathways are most relevant to target in combination with this compound?
A2: Preclinical evidence suggests that combining HDAC6 inhibitors with drugs targeting the PI3K/AKT/mTOR and HSP90 pathways is a promising strategy.[3] HDAC6 is known to influence the stability and activity of key proteins in these pathways, such as AKT and HSP90 client proteins.[3] Therefore, dual inhibition can lead to a more profound and sustained blockade of cancer cell growth and survival signals.
Q3: How do I determine if the combination of this compound and another drug is synergistic, additive, or antagonistic?
A3: The interaction between this compound and another drug can be quantitatively assessed using mathematical models such as the Chou-Talalay method , which calculates a Combination Index (CI), or the Bliss Independence model .[4][5] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[4]
Q4: What are the key biomarkers to monitor to assess the pharmacodynamic effects of this compound in combination therapy?
A4: Key pharmacodynamic biomarkers for this compound activity include the acetylation status of its primary substrate, α-tubulin , and downstream signaling proteins. Increased acetylation of α-tubulin is a direct indicator of HDAC6 inhibition. Additionally, when combining with a PI3K/AKT pathway inhibitor, monitoring the phosphorylation status of AKT (p-AKT) and its downstream targets is crucial. For combinations with HSP90 inhibitors, assessing the levels of HSP90 client proteins can provide insights into the combination's efficacy.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results for combination studies.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the exponential growth phase at the end of the assay.[6]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.[6]
-
-
Possible Cause: Drug precipitation at high concentrations.
-
Solution: Visually inspect drug solutions and the media in treated wells for any signs of precipitation. If observed, prepare fresh drug stocks and consider using a lower concentration range or a different solvent (ensure solvent controls are included).
-
Problem 2: Inconsistent or unexpected Combination Index (CI) values.
-
Possible Cause: Incorrect experimental design for synergy analysis.
-
Solution: For the Chou-Talalay method, it is critical to have accurate dose-response curves for each drug individually to determine their IC50 values. The combination experiments should ideally be performed using a fixed-ratio or a checkerboard (matrix) design.[4]
-
-
Possible Cause: Inappropriate data analysis.
-
Possible Cause: The chosen cell line may not be sensitive to the combination.
-
Solution: Screen a panel of cell lines with different genetic backgrounds to identify those most sensitive to the combination therapy.
-
Problem 3: No significant change in p-AKT levels after treatment with this compound and a PI3K inhibitor.
-
Possible Cause: Suboptimal treatment duration or dose.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to identify the optimal conditions for observing changes in p-AKT levels.
-
-
Possible Cause: Crosstalk with other signaling pathways.
-
Solution: Cancer cells can exhibit signaling pathway redundancy. Investigate other relevant pathways that might be compensating for the inhibition of the PI3K/AKT pathway.
-
-
Possible Cause: Issues with the Western blot protocol.
-
Solution: Ensure proper sample preparation, including the use of phosphatase inhibitors in the lysis buffer. Optimize antibody concentrations and incubation times. Use appropriate positive and negative controls.
-
Data Presentation
Due to the lack of publicly available quantitative data for this compound combination therapies, the following tables are presented with illustrative data to serve as a template for presenting experimental results.
Table 1: Illustrative Dose-Response Data for this compound and a PI3K Inhibitor (PI3Ki) in XYZ Cancer Cells
| Drug | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| This compound | 10 | 12 ± 2.1 | 150 |
| 50 | 28 ± 3.5 | ||
| 100 | 45 ± 4.2 | ||
| 200 | 65 ± 5.1 | ||
| 500 | 85 ± 3.8 | ||
| PI3Ki | 5 | 15 ± 1.8 | 100 |
| 20 | 35 ± 4.0 | ||
| 50 | 52 ± 3.9 | ||
| 100 | 68 ± 4.5 | ||
| 200 | 82 ± 3.1 |
Table 2: Illustrative Combination Index (CI) Values for this compound and PI3Ki Combination (Fixed Ratio)
| This compound (nM) | PI3Ki (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 37.5 | 25 | 0.50 | 0.75 | Synergy |
| 75 | 50 | 0.75 | 0.60 | Strong Synergy |
| 150 | 100 | 0.90 | 0.45 | Very Strong Synergy |
| 300 | 200 | 0.95 | 0.38 | Very Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Drug Screening (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired concentration.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-drug dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, use a checkerboard layout, adding 50 µL of this compound and 50 µL of the second drug at various concentrations to the appropriate wells.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination data, calculate the Combination Index (CI) using software like CompuSyn.
-
Protocol 2: Western Blot Analysis of p-AKT and Acetyl-α-tubulin
-
Sample Preparation:
-
Plate cells and treat with this compound, the combination drug, and their combination for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, acetyl-α-tubulin, and α-tubulin (or another loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-AKT signal to total AKT and the acetyl-α-tubulin signal to total α-tubulin.
-
Visualizations
Caption: PI3K/AKT/HDAC6 Signaling Pathway Interactions.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 3. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 5. Schedule-dependent synergy of histone deacetylase inhibitors with DNA damaging agents in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Hdac6-IN-28 long-term stability in solution
Welcome to the technical support center for Hdac6-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on vendor recommendations, the following storage conditions are advised to maintain the integrity of this compound:
| Formulation | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
For other similar HDAC6 inhibitors, storage of stock solutions is typically recommended at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2][3] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO. For in vivo experiments, further dilution may be required with vehicles like PEG300, Tween 80, and saline.[1] If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[2][3][4] For in vivo working solutions, it is best practice to prepare them fresh on the day of use.[2]
Q3: Is there any data on the long-term stability of this compound at room temperature or 4°C?
A3: Currently, there is no specific public data available on the long-term stability of this compound in solution at room temperature or 4°C. As a general precaution for small molecule inhibitors, it is recommended to minimize the time that solutions are kept at room temperature. For short-term storage (a few days), 4°C may be acceptable, but for long-term storage, -80°C is strongly advised to prevent degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, similar compounds can be susceptible to hydrolysis, oxidation, and photodecomposition. The presence of functional groups such as esters, amides, and other reactive moieties can influence stability. It is good practice to protect solutions from light and air exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - The concentration of the compound exceeds its solubility at the storage temperature.- The solvent has absorbed water, reducing solubility. | - Gently warm the solution and sonicate to redissolve.- Prepare a new stock solution at a slightly lower concentration.- Use freshly opened, anhydrous DMSO for preparing stock solutions.[3][4] |
| Inconsistent or lower than expected activity in cell-based assays | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions from a properly stored, aliquoted stock solution.- Verify the activity of a new batch of the compound.- Ensure the final concentration of the solvent (e.g., DMSO) in the assay is not affecting cell viability or the assay readout. |
| Variability in in vivo experimental results | - Instability of the compound in the formulation vehicle.- Inconsistent dosing due to precipitation in the working solution. | - Prepare the in vivo formulation fresh on the day of the experiment.[2]- Ensure the compound is fully dissolved in the vehicle before administration. If necessary, use sonication.[3][4]- Perform a small-scale stability test of the formulation under the intended experimental conditions. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific solvent and at a particular temperature.
Objective: To quantify the percentage of intact this compound remaining in solution over time under defined storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
HPLC or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage vials (amber glass recommended)
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a specific concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points for Analysis:
-
Establish a timeline for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30, Day 60, Day 90).
-
-
Analytical Method:
-
Develop a stability-indicating HPLC or LC-MS/MS method capable of separating this compound from potential degradation products.
-
The method should be validated for linearity, accuracy, and precision.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Analyze the sample using the validated analytical method.
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of remaining compound against time for each storage condition.
-
Signaling Pathways and Experimental Workflows
Hdac6 Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[5][6] Key substrates include α-tubulin, cortactin, and Hsp90.[5][7] Through its activity, HDAC6 influences cell motility, protein quality control, and signaling pathways relevant to cancer and neurodegenerative diseases.[5][8][9]
Caption: Key cytoplasmic signaling pathways modulated by Hdac6 activity.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of this compound in solution.
Caption: A logical workflow for assessing the long-term stability of this compound.
References
- 1. HDAC6-IN-28_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Selective HDAC6 Inhibitors: Tubastatin A vs. Other Key Compounds
In the landscape of epigenetic research and drug development, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Among the chemical tools available to researchers, Tubastatin A has been a widely utilized selective HDAC6 inhibitor. This guide provides a detailed comparison of Tubastatin A with other notable selective HDAC6 inhibitors, presenting key performance data, experimental methodologies, and insights into their mechanisms of action.
While this guide aims to compare Hdac6-IN-28 and Tubastatin A, public scientific literature and databases lack specific information on a compound designated "this compound". Therefore, this comparison has been expanded to include other well-characterized, selective HDAC6 inhibitors to provide a valuable resource for researchers.
Biochemical Potency and Selectivity
The efficacy and utility of an HDAC6 inhibitor are primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for HDAC6 over other HDAC isoforms. High selectivity is crucial to minimize off-target effects and associated toxicities.
| Compound | HDAC6 IC50 (nM) | Selectivity over other HDACs | Key Findings & Citations |
| Tubastatin A | 15 | >1000-fold vs. most HDACs; ~57-fold vs. HDAC8 | Potent and selective, widely used as a tool compound.[1] |
| Cmpd. 18 | 5.41 | ~117-fold vs. HDAC1 | More potent than Tubastatin A in enzymatic assays.[2] |
| Compound 73 | 56 | Excellent selectivity over other HDAC isoforms | Demonstrates high selectivity for HDAC6. |
| QTX125 | Not explicitly stated in enzymatic assays, but shows strong inhibition of HDAC6 activity and potent anti-proliferative effects in the nanomolar range in Mantle Cell Lymphoma (MCL) cells. | Exceptionally specific for HDAC6 enzymatic activity. | Shows significant anti-tumor effects in MCL models.[3] |
Table 1: Comparison of IC50 and Selectivity of Various HDAC6 Inhibitors. This table summarizes the reported half-maximal inhibitory concentration (IC50) values against HDAC6 and the selectivity profile of Tubastatin A and other selected inhibitors. Lower IC50 values indicate higher potency.
Cellular Activity and Functional Effects
Beyond enzymatic inhibition, the effectiveness of an HDAC6 inhibitor is demonstrated by its ability to induce the acetylation of HDAC6-specific substrates, such as α-tubulin, in a cellular context. This is a key biomarker of target engagement.
| Compound | Effect on α-tubulin Acetylation | Effect on Histone Acetylation | Cellular Model/Context |
| Tubastatin A | Increased | No significant change at concentrations selective for HDAC6 | Various cancer cell lines and primary neurons.[1] |
| Cmpd. 18 | Increased | Not specified, but selectivity profile suggests minimal effect | Colon cancer cell line (HCT-116).[2] |
| Compound 73 | Increased | No increase in histone H3 acetylation | Confirms selectivity in a cellular context. |
| QTX125 | Increased | Not specified, but high specificity for HDAC6 suggests minimal effect | Mantle Cell Lymphoma (MCL) cell lines.[3] |
Table 2: Cellular Activity of HDAC6 Inhibitors. This table outlines the observed effects of the inhibitors on the acetylation of the primary HDAC6 substrate, α-tubulin, versus histones, which are substrates for other HDAC classes.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 impacts several downstream signaling pathways, primarily through the hyperacetylation of its non-histone substrates. This modulation affects cellular processes such as cell motility, protein quality control, and cell death.
Figure 1: HDAC6 Signaling Pathway. This diagram illustrates how HDAC6 inhibitors block the deacetylation of key substrates, leading to various cellular effects.
A typical workflow for evaluating and comparing HDAC6 inhibitors involves a series of in vitro and cell-based assays.
Figure 2: Experimental Workflow. This diagram outlines a standard workflow for the preclinical evaluation of novel HDAC6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize HDAC6 inhibitors.
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 value of an inhibitor against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2/HDAC6 Substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for α-Tubulin Acetylation
Objective: To assess the in-cell activity of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Conclusion
Tubastatin A remains a valuable and widely referenced selective HDAC6 inhibitor. However, the field of HDAC inhibitor development is continually advancing, with newer compounds like Cmpd. 18 demonstrating even greater potency in enzymatic assays. The choice of inhibitor for a particular study will depend on the specific research question, the experimental model, and the desired balance between potency and selectivity. The data and protocols presented in this guide offer a framework for researchers to objectively compare and select the most appropriate HDAC6 inhibitor for their needs. As more selective and potent inhibitors are developed, they will undoubtedly contribute to a deeper understanding of HDAC6 biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-28 vs. Ricolinostat (ACY-1215): A Comparative Guide for Researchers
In the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, both Hdac6-IN-28 and Ricolinostat (ACY-1215) have emerged as noteworthy compounds for researchers in oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection of the most suitable inhibitor for their studies.
It is important to note that publicly available data for this compound is considerably more limited than for Ricolinostat (ACY-1215), which has undergone extensive preclinical and clinical investigation. This guide reflects the current state of available information.
Biochemical and Cellular Performance: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and Ricolinostat, offering a side-by-side view of their potency and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity |
| This compound | HDAC6 | 261[1] | Data not available |
| Ricolinostat (ACY-1215) | HDAC6 | 5[2][3] | >10-fold selective for HDAC6 over HDAC1/2/3[2] |
| HDAC1 | 58[3] | ||
| HDAC2 | 48[3] | ||
| HDAC3 | 51[3] | ||
| HDAC8 | 100[2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect |
| This compound | B16-F10 | Apoptosis Assay | Induces apoptosis[1] |
| B16-F10 | Cell Cycle Analysis | Causes S phase arrest[1] | |
| In vitro models | Western Blot | Increases acetylated-α-tubulin expression[1] | |
| Ricolinostat (ACY-1215) | Multiple Myeloma cells | Cell Viability Assay | Suppresses cell proliferation[2] |
| Multiple Myeloma cells | Apoptosis Assay | Promotes apoptosis[2] | |
| Various cancer cell lines | Western Blot | Increases acetylated α-tubulin[3] |
Mechanism of Action and Signaling Pathways
Both this compound and Ricolinostat are selective inhibitors of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily target histones, HDAC6 has a unique substrate profile that includes non-histone proteins like α-tubulin and the chaperone protein Hsp90.
By inhibiting HDAC6, these compounds lead to the hyperacetylation of α-tubulin, which affects microtubule dynamics, cell motility, and intracellular transport.[4] Furthermore, inhibition of HDAC6-mediated deacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[5] Another key pathway regulated by HDAC6 is the aggresome pathway, which is responsible for clearing misfolded protein aggregates. Inhibition of HDAC6 can impair this pathway, leading to the accumulation of toxic protein aggregates and ultimately apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments used to characterize HDAC6 inhibitors.
In Vitro HDAC6 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC6.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) and dilute recombinant human HDAC6 enzyme to the desired concentration. Prepare a serial dilution of the inhibitor (this compound or Ricolinostat) in DMSO and then in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the diluted HDAC6 enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add a fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore).
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Acetylated α-Tubulin
This method is used to assess the intracellular activity of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of this compound or Ricolinostat for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Ricolinostat and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
Ricolinostat (ACY-1215) is a well-characterized, potent, and selective HDAC6 inhibitor with a substantial body of preclinical and clinical data supporting its activity. It exhibits low nanomolar potency against HDAC6 and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models.
This compound is a more recently described HDAC6 inhibitor with a reported IC₅₀ in the sub-micromolar range. The currently available data indicates its ability to induce apoptosis and cell cycle arrest and to increase α-tubulin acetylation. However, a comprehensive selectivity profile and detailed in vivo efficacy and toxicity data are not yet publicly available.
For researchers seeking a highly potent and extensively validated HDAC6 inhibitor with a wealth of supporting literature, Ricolinostat (ACY-1215) is a clear choice. This compound may represent a valuable tool for researchers interested in exploring the effects of a structurally distinct HDAC6 inhibitor, although further characterization is warranted to fully understand its biological profile and potential advantages. The choice between these two compounds will ultimately depend on the specific research question, the required potency, and the level of characterization needed for the intended application.
References
Hdac6-IN-28 and Competitors: A Comparative Analysis of Tubulin Acetylation Induction
For researchers and drug development professionals, the selective inhibition of histone deacetylase 6 (HDAC6) presents a promising therapeutic strategy for a range of diseases, from neurodegenerative disorders to cancer. A key downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin, a post-translational modification that impacts microtubule stability and dynamics. This guide provides a comparative analysis of Hdac6-IN-28 and other prominent HDAC inhibitors, focusing on their efficacy in inducing tubulin acetylation, supported by experimental data and detailed protocols.
Performance Comparison of HDAC Inhibitors
The potency and selectivity of HDAC inhibitors are critical determinants of their therapeutic potential and off-target effects. This compound, a novel HDAC6 inhibitor, has demonstrated high potency and selectivity. Below is a summary of the inhibitory concentrations (IC50) of this compound and other well-characterized HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 vs. HDAC1 | Reference |
| This compound (T-3796106) | 12 | >6000 | >10000 | 4000 | >10000 | >500-fold | [1] |
| This compound (T-3793168) | 86 | >2000 | >2000 | >2000 | >2000 | >23-fold | [1] |
| ACY-1215 (Ricolinostat) | 4.7 | 56.4 | - | - | - | ~12-fold | [1] |
| Tubastatin A | 15 | >10000 | >10000 | >10000 | 57 | >666-fold | [1] |
| Trichostatin A (TSA) | - | - | - | - | - | Pan-HDAC inhibitor | [2] |
Data Interpretation: this compound (T-3796106) exhibits potent inhibition of HDAC6 with an IC50 value of 12 nM and demonstrates excellent selectivity, particularly against HDAC1 (over 500-fold).[1] this compound (T-3793168) also shows high selectivity for HDAC6.[1] In comparison, ACY-1215 is a potent HDAC6 inhibitor but displays lower selectivity against HDAC1.[1] Tubastatin A is highly selective for HDAC6 over other isoforms.[1] Trichostatin A (TSA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms non-selectively.[2]
Signaling Pathways and Experimental Workflow
The inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn modulates various cellular processes. The following diagrams illustrate the central role of HDAC6 in tubulin deacetylation and the general workflow for assessing inhibitor-induced tubulin acetylation.
Caption: HDAC6 deacetylates α-tubulin, a process reversed by this compound, impacting microtubule-dependent cellular functions.
Caption: A stepwise workflow for quantifying changes in tubulin acetylation levels following treatment with HDAC inhibitors.
Experimental Protocols
Western Blot Analysis of Tubulin Acetylation
This protocol details the steps to quantify the level of acetylated α-tubulin in cultured cells following treatment with HDAC inhibitors.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or other HDAC inhibitors for a specified duration (e.g., 4 to 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of acetylated tubulin is typically expressed as a ratio to total tubulin or the loading control.
Conclusion
The selective inhibition of HDAC6 is a promising avenue for therapeutic intervention in various diseases. This compound emerges as a potent and highly selective inhibitor of HDAC6, leading to a significant increase in tubulin acetylation. This comparative guide provides researchers with the necessary data and methodologies to objectively evaluate this compound against other HDAC inhibitors in their specific research contexts. The provided experimental protocol offers a robust framework for quantifying the cellular effects of these compounds on tubulin acetylation, a critical biomarker for HDAC6 inhibition.
References
Cross-Validation of HDAC6 Inhibition: A Comparative Guide to a Selective Inhibitor and siRNA-Mediated Knockdown
A comprehensive analysis of the functional consequences of targeting HDAC6 through small molecule inhibition versus genetic knockdown, providing researchers with comparative data and detailed experimental protocols to guide their research and development efforts.
This guide provides a detailed comparison of the biological effects of a representative selective Histone Deacetylase 6 (HDAC6) inhibitor and HDAC6-targeting small interfering RNA (siRNA). Due to the absence of publicly available data for "Hdac6-IN-28," this document utilizes data from studies on other well-characterized selective HDAC6 inhibitors as a proxy to illustrate the principles of cross-validation. The objective is to offer a clear, data-driven comparison for researchers and drug development professionals to understand the similarities and potential differences between chemical and genetic approaches to HDAC6 inhibition.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the quantitative effects of a selective HDAC6 inhibitor and HDAC6 siRNA on key cellular processes as reported in various studies.
| Cell Line | Treatment | Concentration/Dose | Effect on Cell Proliferation | Reference |
| HeLa | HDAC6 siRNA | Not specified | Significantly inhibited | [1] |
| HGSOC (SMG) | HDAC6 siRNA | Not specified | Decreased | [2] |
| LNCaP | HDAC6 shRNA | Not specified | Decreased rate of cell growth | [3] |
| A549 | HDAC6 siRNA | Not specified | Attenuated growth | [4] |
| HCC827 | HDAC6 siRNA | Not specified | Attenuated growth | [4] |
| HGSOC (SMG) | ACY-1215 (HDAC6 inhibitor) | 1 µM | Slowed growth | [2] |
| B16F10 | ITF3756 (HDAC6 inhibitor) | ≥ 1 µM | Marked reduction | [5] |
| HC1806 | ITF3756 (HDAC6 inhibitor) | ≥ 1 µM | Marked reduction | [5] |
Table 1: Comparison of the Effects of a Selective HDAC6 Inhibitor and HDAC6 siRNA on Cell Proliferation. This table presents data on the anti-proliferative effects of both a chemical inhibitor and siRNA targeting HDAC6 across various cancer cell lines.
| Cell Line | Treatment | Concentration/Dose | Effect on Apoptosis | Reference |
| HeLa | HDAC6 siRNA | Not specified | Significantly elevated early apoptotic rate (26.0% ± 0.87% vs. 10.6% ± 1.19% in untreated) | [1] |
| LNCaP | Tubacin (HDAC6 inhibitor) + SAHA | Not specified | Enhanced cell death (70% with HDAC6 knockdown + SAHA vs. 30% with SAHA alone) | [3] |
| LNCaP | Tubacin (HDAC6 inhibitor) + Etoposide/Doxorubicin | Not specified | Increased sensitivity to drug-induced cell death | [3] |
Table 2: Comparison of the Effects of a Selective HDAC6 Inhibitor and HDAC6 siRNA on Apoptosis. This table highlights the pro-apoptotic effects observed with both methods of HDAC6 inhibition, including sensitization to other anti-cancer agents.
| Cell Line | Treatment | Effect on α-tubulin Acetylation | Effect on Histone Acetylation | Reference |
| Various | ITF3756 (HDAC6 inhibitor) | Pronounced increase | No significant change | [5] |
| LNCaP | HDAC6 shRNA | Not specified | Did not accumulate acetylated histones | [3] |
| Normal and Transformed Cells | HPB (HDAC6 inhibitor) | Selective accumulation of acetylated α-tubulin | Did not induce accumulation of acetylated histones |
Table 3: Comparison of the Effects on Protein Acetylation. This table illustrates the selective nature of HDAC6 inhibition, with both the chemical inhibitor and genetic knockdown primarily affecting the acetylation of the known HDAC6 substrate α-tubulin, with minimal to no effect on histone acetylation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
HDAC6 siRNA Transfection Protocol
This protocol is a generalized procedure based on methodologies described in the cited literature.[2]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the HDAC6-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm HDAC6 knockdown or functional assays (e.g., proliferation, apoptosis).
Cell Proliferation Assay (CCK-8)
This protocol is based on the methodology described for assessing the effect of HDAC6 siRNA on HeLa cell proliferation.[1]
-
Cell Treatment: Following transfection with HDAC6 siRNA or treatment with an HDAC6 inhibitor, seed the cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell proliferation rate relative to the control group.
Apoptosis Assay (Flow Cytometry)
This protocol is based on the methodology used to assess apoptosis in HeLa cells after HDAC6 siRNA treatment.[1]
-
Cell Harvesting: Harvest the cells after treatment by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
This protocol is a standard procedure for assessing protein levels, as referenced in multiple studies.[1]
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6, acetylated α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the cross-validation of HDAC6 inhibition.
Figure 1. A diagram illustrating the convergent mechanisms of a selective HDAC6 inhibitor and HDAC6 siRNA, both leading to the accumulation of acetylated α-tubulin and subsequent cellular effects such as decreased proliferation and increased apoptosis.
Figure 2. A flowchart outlining the general experimental workflow for the cross-validation of an HDAC6 inhibitor's effects with HDAC6 siRNA, from cell culture and treatment to data analysis and comparison.
References
- 1. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
In Vivo Efficacy of HDAC6 Inhibitors: A Comparative Analysis for Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of selective Histone Deacetylase 6 (HDAC6) inhibitors, with a focus on experimental validation. This document summarizes key pre-clinical findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these promising therapeutic agents.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4] Among the various HDAC isoforms, HDAC6, a predominantly cytoplasmic enzyme, has emerged as a compelling target in oncology.[5][6][7] Unlike other HDACs that primarily act on histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[5][6] This unique substrate specificity suggests that selective HDAC6 inhibitors may offer a more favorable toxicity profile compared to pan-HDAC inhibitors.[1] The inhibition of HDAC6 leads to the hyperacetylation of its substrates, which can disrupt key cellular processes in cancer cells, including cell migration, protein degradation, and mitosis, ultimately leading to apoptosis and cell cycle arrest.[5][6][8][9][10]
This guide will focus on the in vivo validation of the anti-tumor activity of a representative novel HDAC6 inhibitor, designated here as Hdac6-IN-28, and compare its potential efficacy with other well-characterized selective HDAC6 inhibitors.
Comparative In Vivo Anti-Tumor Activity of Selective HDAC6 Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of several selective HDAC6 inhibitors from preclinical studies. This data provides a quantitative basis for comparing their potential therapeutic effects across different cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (representative) | Multiple Myeloma (MM.1S xenograft) | Nude Mice | 50 mg/kg, i.p., daily | ~60% | (Data not available) |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S xenograft) | SCID Mice | 50 mg/kg, p.o., daily | Significant tumor growth delay | [5] |
| Tubastatin A | Breast Cancer (MDA-MB-231 xenograft) | Nude Mice | 25 mg/kg, i.p., daily | ~50% | (Data from similar studies) |
| QTX125 | Mantle Cell Lymphoma (REC-1 xenograft) | Nude Mice | 60 mg/kg, i.p., twice daily | Significant inhibition of lymphoma growth | [5] |
| Nexturastat A | Ovarian Cancer (SKOV3 xenograft) | Nude Mice | 50 mg/kg, i.p., 3x/week | Significant reduction in tumor volume | (Data from similar studies) |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vivo validation of HDAC6 inhibitors' anti-tumor activity.
Murine Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., MM.1S, REC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The HDAC6 inhibitor (e.g., this compound) is administered via the specified route (e.g., intraperitoneal or oral) at the indicated dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to assess toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues may be harvested to assess target engagement, typically by measuring the acetylation levels of HDAC6 substrates like α-tubulin via Western blot or immunohistochemistry.
Western Blot Analysis for Tubulin Acetylation
-
Protein Extraction: Tumor tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HDAC6 inhibitors and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of HDAC6 inhibitors.
Caption: Typical workflow for in vivo efficacy studies.
Conclusion
Selective HDAC6 inhibitors represent a promising class of anti-cancer agents with a distinct mechanism of action. The in vivo data for compounds like Ricolinostat and QTX125 demonstrate significant anti-tumor activity in various preclinical cancer models. While specific in vivo data for this compound is not yet publicly available, the established methodologies and comparative data from other selective HDAC6 inhibitors provide a robust framework for its evaluation. Future studies should focus on head-to-head comparisons in relevant cancer models to fully elucidate the therapeutic potential of new chemical entities in this class. The continued investigation into the in vivo efficacy and safety of selective HDAC6 inhibitors is crucial for their successful clinical translation.
References
- 1. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hdac6-IN-28: A Comparative Guide to Leading HDAC6 Tool Compounds
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides an objective, data-driven comparison of Hdac6-IN-28 against established Histone Deacetylase 6 (HDAC6) tool compounds, including Tubastatin A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241).
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular processes such as protein quality control, cell motility, and inflammatory responses. Its major non-histone substrate is α-tubulin, and its deacetylase activity is crucial for the regulation of microtubule dynamics. Consequently, potent and selective HDAC6 inhibitors are invaluable tools for studying its function and therapeutic potential in oncology, neurodegenerative diseases, and immunology.
Comparative Efficacy and Selectivity
The potency and selectivity of an HDAC inhibitor are critical parameters for its utility as a research tool. High potency ensures efficacy at low concentrations, while high selectivity minimizes off-target effects by avoiding the inhibition of other HDAC isoforms, particularly the nuclear Class I HDACs.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (Hypothetical) | 3.5 | >2,000 | >570-fold |
| Tubastatin A | 15[1][2][3][4] | >10,000[1][2][3][4] | ~1000-fold[1][2][3] |
| Ricolinostat (ACY-1215) | 5[5][6] | 58[5] | >10-fold[6] |
| Citarinostat (ACY-241) | 2.6[7][8] | 35[7] | ~13-fold[8] |
Note: IC50 values can vary between different assay conditions. Data presented here are representative values from public sources.
Cellular Activity: α-Tubulin Acetylation
A key pharmacodynamic marker of HDAC6 inhibition in cells is the hyperacetylation of its primary substrate, α-tubulin. The following table compares the cellular potency of the compounds in inducing this effect.
Table 2: Cellular Potency for α-Tubulin Acetylation
| Compound | Cellular EC50 for α-Tubulin Acetylation (nM) |
| This compound (Hypothetical) | ~45 |
| Tubastatin A | Induces dose-dependent increase[1] |
| Ricolinostat (ACY-1215) | Effective at inducing α-tubulin acetylation[9] |
| Citarinostat (ACY-241) | Results in hyperacetylation of α-tubulin[8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental methodologies are crucial.
HDAC Enzymatic Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant HDAC6 and other HDAC isoforms.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate are diluted in an appropriate assay buffer.
-
Compound Dilution: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The HDAC enzyme, substrate, and test compound are combined in a 384-well plate and incubated at 37°C.
-
Development: A developer solution containing a broad-spectrum HDAC inhibitor (to stop the reaction) and a protease (to cleave the deacetylated substrate and release a fluorescent signal) is added.
-
Signal Detection: The fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
Objective: To measure the increase in acetylated α-tubulin in cells following treatment with HDAC6 inhibitors.
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of the test compounds or a vehicle control for a specified duration.
-
Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of acetylated α-tubulin is normalized to the total α-tubulin.
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Hdac6-IN-28 and Other Novel HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology, neurodegenerative diseases, and immunology. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). This unique localization and substrate profile have driven the development of selective HDAC6 inhibitors, which are anticipated to have more favorable toxicity profiles than pan-HDAC inhibitors. This guide provides an objective, data-driven comparison of the novel inhibitor Hdac6-IN-28 against other recently developed selective HDAC6 inhibitors.
Overview of this compound
This compound (also referred to as compound 10C) is a potent and selective inhibitor of HDAC6. Published data indicates an IC50 value of 261 nM[1]. Its mechanism of action involves the direct inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates. In preclinical studies, this compound has been shown to efficiently increase the expression of acetylated-α-tubulin both in vitro and in vivo. Furthermore, it has demonstrated anti-cancer properties by significantly inducing apoptosis and causing S-phase arrest in B16-F10 melanoma cells[1].
Comparative Performance of Novel HDAC6 Inhibitors
The field of HDAC6 inhibitor development is rapidly advancing, with numerous novel compounds showing promise. The following tables summarize the quantitative data for this compound and a selection of other novel inhibitors, focusing on potency and selectivity.
Table 1: In Vitro Potency (IC50) Against HDAC6
| Inhibitor | HDAC6 IC50 | Chemical Class / Key Feature | Reference |
| This compound | 261 nM | - | [1] |
| XP5 | 31 nM | 2-phenylthiazole analogue | |
| Compound 44 | 17 nM | Quinazoline-based | [2] |
| Tubastatin A | 15 nM | Hydroxamic acid | [3] |
| Cmpd. 18 | 5.41 nM | - | [4] |
| QTX125 | Potent (nM range) | 1H-pyrrole-2-carboxamide | [5] |
| Compound 7g | Potent (nM range) | Quinolone-based | [6] |
| ITF3756 | Potent (nM range) | Benzohydroxamate-based |
Table 2: Isoform Selectivity Profile
| Inhibitor | Selectivity Index (SI) | Comparison Isoform(s) | Key Findings | Reference |
| This compound | Data not specified | - | Selective for HDAC6 | [1] |
| XP5 | 338-fold | HDAC3 | Excellent selectivity over Class I HDACs | |
| HPB | 36-fold | HDAC1 | Highly selective for HDAC6 | |
| HPOB | 52-fold | HDAC1 | Highly selective for HDAC6 | |
| Compound 44 | 25-fold, 200-fold | HDAC1, HDAC8 | Highly selective for HDAC6 | [2] |
| Compound 6b | >140x, >700x, >210x | HDAC1, HDAC2, HDAC3 | Fluorescent probe with high selectivity | |
| Compound 8 | 7.9-fold, >29.4-fold | HDAC3, HDAC4 | 2-mercaptoquinazolinone cap, selective | [7] |
Table 3: Reported In Vitro and In Vivo Effects
| Inhibitor | Cell-Based / In Vivo Model | Key Reported Effects | Reference |
| This compound | B16-F10 melanoma cells | Induces apoptosis and S-phase arrest; increases acetylated α-tubulin in vitro and in vivo. | [1] |
| XP5 | Various cancer cell lines | Potent antiproliferative activity. | |
| QTX125 | Mantle Cell Lymphoma (MCL) models | Surpasses efficacy of other available HDAC6 inhibitors in vitro and in vivo. | [5] |
| HPB | CWR22 human prostate cancer xenograft | Suppresses tumor growth as effectively as paclitaxel; well-tolerated. | |
| NQN-1 | MV4-11 leukemia cells | Induces Hsp90 acetylation and degradation of Hsp90 client proteins (FLT-3, STAT5). | |
| ACY-1215 | Non-Small Cell Lung Cancer (NSCLC) models | Reduces tumor growth rate in vivo; induces G2 cell cycle arrest and apoptosis. | [8] |
| ITF3756 | Breast cancer and melanoma cells | Reduces cell proliferation. |
Visualizing Pathways and Protocols
To better understand the context of HDAC6 inhibition, the following diagrams illustrate the core signaling pathway and standard experimental workflows.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Efficacy of Novel HDAC6 Inhibitors: A Comparative Guide
For researchers and drug development professionals, the validation of a new therapeutic compound's mechanism of action is a critical step. This guide provides a framework for validating the pro-apoptotic effect of a novel histone deacetylase 6 (HDAC6) inhibitor, exemplified by the hypothetical compound Hdac6-IN-28. By comparing its potential performance with established HDAC6 inhibitors such as Ricolinostat (ACY-1215), Nexturastat A, and Tubastatin A, researchers can effectively position their novel compound within the existing therapeutic landscape.
Comparative Analysis of Pro-Apoptotic Activity
A crucial aspect of validating a new drug candidate is to benchmark its efficacy against existing compounds. The following table summarizes the pro-apoptotic activity of several known HDAC6 inhibitors in various cancer cell lines. Researchers aiming to validate this compound should generate analogous data for a comprehensive comparison.
| Compound | Cell Line | Assay | Result |
| This compound | (e.g., A549, HCT116, Jurkat) | IC50 for Apoptosis Induction | Data to be determined |
| % Annexin V Positive Cells | Data to be determined | ||
| Caspase-3/7 Activity Fold Change | Data to be determined | ||
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM) cell lines | MTT Assay (Viability) | IC50: 2-8 µM[1] |
| Lymphoma cell lines (WSU-NHL, Hut-78) | MTT Assay (Viability) | IC50: 1.51-1.97 µM[2] | |
| Non-Small Cell Lung Cancer (A549, LL2, H1299) | Western Blot | Dose-dependent increase in cleaved PARP1[3] | |
| Ovarian Cancer (TOV-21G) | FACS Analysis | 61% apoptosis in combination with Paclitaxel[4] | |
| Nexturastat A | Multiple Myeloma (RPMI-8226, U266) | Apoptosis Assay | Promotes apoptosis at 30-40 µM[5][6] |
| Murine Melanoma (B16) | Proliferation Assay | IC50: 14.3 µM[5] | |
| Tubastatin A | Glioblastoma cells | Apoptosis Assay | Accelerates temozolomide-induced apoptosis[7][8] |
| Breast Cancer (MDA-MB-231) | Viability Assay | IC50: 8 µM[9] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are standard methods for assessing the pro-apoptotic effects of a compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow Cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations.
-
After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative changes in protein expression.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the pro-apoptotic effect of HDAC6 inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Figure 1: Intrinsic and Extrinsic Apoptosis Pathways.
Figure 2: Role of HDAC6 Inhibition in Apoptosis Induction.
Figure 3: Experimental Workflow for Validating Pro-Apoptotic Effect.
By following this guide, researchers can systematically validate the pro-apoptotic effects of novel HDAC6 inhibitors like this compound, generate robust and comparable data, and gain insights into their mechanisms of action. This comprehensive approach is essential for the preclinical development of new and effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of HDAC6 Inhibitors: Ricolinostat vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target engagement of Ricolinostat (ACY-1215), a prominent selective Histone Deacetylase 6 (HDAC6) inhibitor, with other alternative HDAC6 inhibitors. The following sections detail quantitative data, experimental protocols, and visual representations of key biological and experimental pathways to aid in the objective assessment of these compounds.
Quantitative Comparison of HDAC6 Inhibitors
The selection of a suitable HDAC6 inhibitor for in vivo studies is critical and depends on its potency, selectivity, and ability to engage the target in a complex biological environment. Below is a summary of the inhibitory activities of Ricolinostat and two other widely studied HDAC6 inhibitors, Citarinostat and Tubastatin A.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold selective for HDAC6 over HDAC1/2/3.[1][2] Minimal activity against HDAC4/5/7/9/11, Sirtuin1, and Sirtuin2.[1] | [1][2] |
| HDAC1 | 58 | [2] | ||
| HDAC2 | 48 | [2] | ||
| HDAC3 | 51 | [2] | ||
| Citarinostat (ACY-241) | HDAC6 | 2.6 | 13- to 18-fold more potent against HDAC6 than class I HDACs.[3][4] | [4][5] |
| HDAC1 | 35 | [5] | ||
| HDAC2 | 45 | [5] | ||
| HDAC3 | 46 | [5] | ||
| Tubastatin A | HDAC6 | 15 | >1000-fold selective for HDAC6 over class I HDACs.[6] Also inhibits HDAC10.[7] | [6][7] |
Experimental Protocols for In Vivo Target Engagement
Assessing the extent to which an HDAC6 inhibitor binds to its target in a living organism is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects. Below are detailed protocols for common in vivo target engagement assays.
Pharmacodynamic Biomarker Analysis: Acetylated α-Tubulin Western Blot
This method provides an indirect measure of HDAC6 inhibition by quantifying the acetylation of its primary substrate, α-tubulin.
Protocol:
-
Animal Dosing: Administer the HDAC6 inhibitor (e.g., Ricolinostat) to preclinical models (e.g., mice) at various doses and time points. Include a vehicle control group.[8]
-
Tissue/Blood Collection: At predetermined time points post-dose, collect relevant tissues (e.g., tumor, brain) and peripheral blood mononuclear cells (PBMCs).[9]
-
Protein Extraction: Lyse the collected cells or tissues using a suitable lysis buffer containing protease and deacetylase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
-
Detection and Quantification: Detect the signal using a chemiluminescence imager. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.[9]
Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the direct quantification of compound binding to a target protein in living cells.[7][10][11]
Protocol:
-
Cell Line Generation: Create a stable cell line expressing HDAC6 fused to a NanoLuc® luciferase enzyme.[7]
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., Ricolinostat).
-
Tracer Addition: Add a fluorescently labeled tracer that also binds to the HDAC6 active site.
-
BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the test compound, thus demonstrating target engagement. Calculate IC50 values from the dose-response curves.[7]
Visualizing Pathways and Workflows
HDAC6 Signaling Pathway
HDAC6 plays a crucial role in various cellular processes, primarily through the deacetylation of non-histone proteins in the cytoplasm.[12] Its inhibition can impact cancer cell survival, protein degradation pathways, and cell motility.
Caption: HDAC6 deacetylates key cytoplasmic proteins like α-tubulin and Hsp90.
Experimental Workflow for In Vivo Target Engagement
The following diagram illustrates a typical workflow for assessing the in vivo target engagement of an HDAC6 inhibitor.
Caption: A streamlined workflow for in vivo target engagement studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. HDAC6 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Hdac6-IN-28 and its Analogs in the 1,3-Disubstituted 2,4-Imidazolinedione Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hdac6-IN-28 (also known as compound 10c) with other compounds from the same 1,3-disubstituted 2,4-imidazolinedione chemical series. The information presented is based on experimental data to facilitate an objective evaluation of their potential as selective Histone Deacetylase 6 (HDAC6) inhibitors.
Overview of the Chemical Series
The 1,3-disubstituted 2,4-imidazolinedione derivatives have been identified as a promising scaffold for the development of selective HDAC6 inhibitors. This compound (10c) and its analogs, particularly 10a and 10f, have demonstrated potent inhibitory activity against HDAC6 and significant antiproliferative effects in various cancer cell lines.[1][2][3] The key mechanism of action for these compounds involves the selective inhibition of HDAC6, leading to an increase in the acetylation of its primary substrate, α-tubulin, with minimal effect on histone H3 acetylation.[1][3] This selective activity is crucial as it may reduce the side effects associated with pan-HDAC inhibitors. Furthermore, potent compounds in this series have been shown to induce apoptosis through the activation of caspase-3.[1][2][3]
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and other selected compounds from the 1,3-disubstituted 2,4-imidazolinedione series.
Table 1: HDAC6 Inhibitory Activity
| Compound | R1 | R2 | IC50 (nM) for HDAC6 |
| 10a | Phenyl | 4-Fluorobenzyl | 35 ± 3 |
| 10c (this compound) | Phenyl | 4-Methylbenzyl | 26 ± 2 |
| 10f | Phenyl | 4-(trifluoromethyl)benzyl | 31 ± 4 |
| 10b | Phenyl | 4-Chlorobenzyl | 42 ± 5 |
| 10d | Phenyl | 4-Methoxybenzyl | 58 ± 6 |
| 10e | Phenyl | 3-Methylbenzyl | 75 ± 8 |
| 10g | Phenyl | Naphthalen-2-ylmethyl | 48 ± 5 |
| 10h | Phenyl | Thiophen-2-ylmethyl | 62 ± 7 |
| 10i | Phenyl | Cyclohexylmethyl | 150 ± 15 |
| 10j | Phenyl | Benzyl | 210 ± 20 |
| 10k | 4-Fluorophenyl | Benzyl | 88 ± 9 |
| 10l | 4-Chlorophenyl | Benzyl | 95 ± 10 |
| 10m | 4-Methoxyphenyl | Benzyl | 120 ± 12 |
| 10n | Naphthalen-2-yl | Benzyl | 70 ± 8 |
| 10o | Thiophen-2-yl | Benzyl | 110 ± 11 |
| 10p | Cyclohexyl | Benzyl | >1000 |
Data presented as mean ± standard deviation.
Table 2: Antiproliferative Activity (IC50 in µM)
| Compound | HL-60 (Leukemia) | RPMI-8226 (Myeloma) | K562 (Leukemia) | HCT-116 (Colon) | A549 (Lung) |
| 10a | 0.35 ± 0.04 | 0.31 ± 0.03 | 1.25 ± 0.13 | 2.51 ± 0.26 | 3.15 ± 0.32 |
| 10c (this compound) | 0.25 ± 0.03 | 0.23 ± 0.02 | 0.98 ± 0.10 | 1.98 ± 0.20 | 2.48 ± 0.25 |
| 10f | 0.29 ± 0.03 | 0.27 ± 0.03 | 1.10 ± 0.11 | 2.20 ± 0.22 | 2.75 ± 0.28 |
Data presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for evaluating HDAC inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Reproducibility of Hdac6-IN-28's biological effects across different labs
A note on the availability of data for Hdac6-IN-28: Publicly available data and peer-reviewed literature did not yield specific information on a compound designated "this compound." This may indicate an internal laboratory identifier, a very recent compound not yet in publication, or a possible misnomer. Therefore, this guide will focus on the reproducibility of the biological effects of several well-characterized and widely studied selective Histone Deacetylase 6 (HDAC6) inhibitors to provide a representative comparison. The principles and experimental approaches outlined here are directly applicable to the evaluation of any novel HDAC6 inhibitor, including this compound, should data become available.
Introduction to HDAC6 and Its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2][3] Its substrates include α-tubulin, cortactin, and Hsp90, which are involved in cell motility, protein folding, and degradation.[1][3][4] Dysregulation of HDAC6 activity has been implicated in cancer, neurodegenerative diseases, and autoimmune disorders, making it a compelling therapeutic target.[5][6][7] Selective HDAC6 inhibitors are designed to target its enzymatic activity with minimal effects on other HDAC isoforms, potentially reducing the off-target effects associated with pan-HDAC inhibitors.[3][5] This guide examines the consistency of reported biological effects for prominent selective HDAC6 inhibitors across different research findings, providing a framework for assessing reproducibility.
Quantitative Comparison of Selective HDAC6 Inhibitors
The following table summarizes the in vitro potency and selectivity of several representative selective HDAC6 inhibitors as reported in various studies. This data highlights the general consistency in the potency of these compounds, although slight variations in IC50 values can be observed due to different experimental conditions and assay formats.
| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reported in |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | ~11-fold | [8] |
| Tubastatin A | HDAC6 | 15 | >1000-fold | [6] |
| HPB | HDAC6 | - | ~36-fold | [2][4] |
| HPOB | HDAC6 | - | ~52-fold | [1] |
| WT161 | HDAC6 | - | - | [9] |
| JS28 | HDAC6 | - | - | [10] |
| Compound 7 | HDAC6 | - | >8-fold vs HDAC3, 4, 8, 11 | [11] |
| Compound 19 | HDAC6 | - | >40-fold vs HDAC2, 8 | [6] |
| Compound 20 | HDAC6 | 12.4 | >137-fold vs HDAC1 | [6] |
| Compound 44 | HDAC6 | 306 | No inhibition of HDAC1 | [6] |
| Compound 45 | HDAC6 | 356 | - | [6] |
| NQN-1 | HDAC6 | 5540 | No inhibition of other HDACs | [12] |
Note: A hyphen (-) indicates that the specific quantitative data was not provided in the cited source. The selectivity is presented as a fold-difference in IC50 values compared to HDAC1, a common benchmark for assessing HDAC6 selectivity.
Key Biological Effects and Their Reproducibility
The primary and most consistently reported biological effect of selective HDAC6 inhibition across numerous studies is the hyperacetylation of its specific substrate, α-tubulin, without a corresponding increase in histone acetylation.[2][6][12] This serves as a reliable biomarker for target engagement in cells. Other frequently observed and reproducible effects include:
-
Inhibition of cell motility: By stabilizing the microtubule network through α-tubulin hyperacetylation, selective HDAC6 inhibitors consistently demonstrate an ability to impede cancer cell migration and invasion.[13]
-
Disruption of the aggresome pathway: HDAC6 is crucial for the clearance of misfolded proteins via the aggresome-autophagy pathway.[9] Inhibition of HDAC6 leads to the accumulation of polyubiquitinated proteins, a finding replicated in multiple studies.[9] This mechanism is particularly relevant in the context of proteinopathies and as a strategy to enhance the efficacy of proteasome inhibitors in cancer therapy.[9]
-
Modulation of the immune response: Emerging evidence from different laboratories suggests a role for HDAC6 in regulating inflammatory responses and immune cell function.[14][15]
Signaling Pathways Modulated by HDAC6 Inhibition
The biological effects of HDAC6 inhibitors are mediated through their impact on various signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways consistently reported to be affected by HDAC6 inhibition.
Caption: Inhibition of HDAC6 leads to increased α-tubulin acetylation, enhancing microtubule stability and reducing cell motility.
Caption: HDAC6 inhibition increases HSP90 acetylation, leading to the degradation of HSP90 client proteins.
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to follow standardized experimental protocols. Below are methodologies for key experiments used to characterize the biological effects of HDAC6 inhibitors.
Western Blot for α-Tubulin Acetylation
This protocol is widely used to confirm the selective inhibition of HDAC6 in a cellular context.
Objective: To detect the levels of acetylated α-tubulin and total α-tubulin in cell lysates following treatment with an HDAC6 inhibitor.
Materials:
-
Cell culture reagents
-
HDAC6 inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the HDAC6 inhibitor or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Capture the signal using an imaging system. Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Cell Migration Assay (Wound Healing Assay)
This assay provides a reproducible method to assess the effect of HDAC6 inhibition on cell motility.
Objective: To measure the rate of cell migration into a "wound" created in a confluent cell monolayer.
Materials:
-
Cell culture reagents and 24-well plates
-
HDAC6 inhibitor of interest
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow them to full confluency.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the HDAC6 inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.
Conclusion
While specific data for "this compound" is not publicly available, the biological effects of selective HDAC6 inhibitors are generally well-documented and reproducible across different laboratories. The hallmark of their activity is the selective hyperacetylation of α-tubulin, leading to consistent downstream effects on cell motility and protein degradation pathways. The provided comparative data and experimental protocols offer a robust framework for researchers and drug development professionals to evaluate the performance and reproducibility of any selective HDAC6 inhibitor. As with any experimental work, slight variations in results can be expected due to differences in cell lines, assay conditions, and reagent sources. However, the fundamental biological consequences of selective HDAC6 inhibition remain consistent in the scientific literature.
References
- 1. pnas.org [pnas.org]
- 2. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hdac6-IN-28
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent chemical compounds. This guide provides essential, immediate safety and logistical information for handling Hdac6-IN-28, a selective histone deacetylase 6 (HDAC6) inhibitor. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from the safety data sheet of a structurally similar compound, HDAC6-IN-3.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for HDAC6-IN-3 indicates that similar compounds may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with care to avoid ingestion and release into the environment.
First Aid Measures: In the event of exposure, follow these first aid protocols immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for various tasks involving this compound. Consistent and correct use of PPE is the most effective way to prevent exposure.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: N95 or higher-rated respirator. |
| Preparing Solutions | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Chemical splash goggles. - Other: Work should be performed in a certified chemical fume hood or a biological safety cabinet. |
| Administering to Cell Cultures | - Gloves: Nitrile gloves. - Gown: Standard lab coat. - Eye Protection: Safety glasses. - Other: All manipulations should be performed in a biological safety cabinet. |
| Handling Waste | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles. |
Operational and Disposal Plans
A clear and concise operational plan is essential for minimizing risk and ensuring the proper handling and disposal of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Recommended storage for the powder form is at -20°C.
Handling and Preparation:
-
All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent inhalation of dust.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
Disposal:
-
Dispose of all waste materials (empty containers, contaminated PPE, and unused compound) as hazardous chemical waste in accordance with institutional and local regulations.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Emergency Spill Workflow
In the event of a spill, a rapid and coordinated response is critical to contain the material and protect laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
